2-[(4-Methoxy-phenylamino)-methyl]-phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111850. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHQRSQVWQRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296820 | |
| Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52537-88-9 | |
| Record name | 52537-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(p-Anisidino)-ortho-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. The core synthesis pathway is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and p-anisidine. This guide details the reaction mechanism, a representative experimental protocol, and expected physicochemical and characterization data. All quantitative information is summarized in tables, and key processes are visualized using diagrams to ensure clarity and ease of use for research and development professionals.
Introduction
This compound is a phenolic Mannich base. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates. The structure incorporates a phenol, a secondary aromatic amine, and a methoxy group, making it a candidate for studies involving antioxidant, antimicrobial, and enzyme inhibition activities. The synthesis is achieved through the well-established Mannich reaction, which provides an efficient method for the aminoalkylation of acidic protons located on phenols.
Core Synthesis Pathway: The Mannich Reaction
The synthesis of this compound is accomplished via a one-pot, three-component Mannich reaction. This reaction involves the electrophilic substitution onto the electron-rich aromatic ring of phenol. The key reactants are:
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Phenol: Provides the active hydrogen atom at the ortho position.
-
Formaldehyde: Acts as the electrophile source after activation by the amine.
-
p-Anisidine (4-Methoxyphenylamine): The primary amine component.
The reaction proceeds by first forming an electrophilic iminium ion from the condensation of p-anisidine and formaldehyde. Phenol, existing in equilibrium with the more reactive phenoxide ion, then acts as a nucleophile, attacking the iminium ion. This attack occurs preferentially at the ortho position relative to the hydroxyl group due to steric and electronic factors, yielding the final product.
Reaction Scheme
Caption: One-pot Mannich condensation of reactants.
Physicochemical and Reagent Data
The properties of the target compound and the necessary reactants are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 52537-88-9 |
Table 2: Reagent Data
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Phenol | C₆H₅OH | 94.11 | 1.07 | Corrosive, toxic solid or solution. |
| Formaldehyde | CH₂O | 30.03 | ~1.09 | Typically used as 37% aq. solution. |
| p-Anisidine | C₇H₉NO | 123.15 | 1.071 | Toxic solid. |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 0.789 | Flammable liquid. |
Experimental Protocol
Disclaimer: The following is a representative protocol adapted from general procedures for phenolic Mannich reactions.[1][2] Researchers should conduct their own risk assessment and optimization.
Objective: To synthesize this compound.
Materials:
-
Phenol (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (e.g., 12.3 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Phenol: To this solution, add phenol (e.g., 9.4 g, 0.1 mol). Stir the mixture until all solids are dissolved.
-
Addition of Formaldehyde: Add aqueous formaldehyde solution (37%, e.g., 8.1 mL, 0.1 mol) dropwise to the stirred solution at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup - Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate, 150 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected data based on the chemical structure are provided below.
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Phenolic -OH: Broad singlet, ~9-10 ppm. Amine -NH: Broad singlet, ~4-5 ppm. Aromatic protons (Phenol ring): Multiplets, ~6.7-7.2 ppm (4H). Aromatic protons (Anisidine ring): Two doublets (AA'BB' system), ~6.6-6.8 ppm (4H). Methylene (-CH₂-): Singlet, ~4.2-4.5 ppm (2H). Methoxy (-OCH₃): Singlet, ~3.7 ppm (3H). |
| ¹³C NMR | Aromatic C-O (Phenol): ~155 ppm. Aromatic C-O (Anisidine): ~152 ppm. Aromatic Carbons: Multiple signals between ~114-145 ppm. Methylene Carbon (-CH₂-): ~50 ppm. Methoxy Carbon (-OCH₃): ~55 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Phenol): Broad band, 3200-3500 cm⁻¹. N-H Stretch (Amine): Sharp band, 3350-3450 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. C-N Stretch: ~1250-1350 cm⁻¹. C-O Stretch (Phenol & Ether): ~1230-1260 cm⁻¹. |
| Mass Spec. | [M]+: Expected at m/z = 229.11. |
References
An In-depth Technical Guide to the Chemical Properties of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the Mannich base, 2-[(4-Methoxy-phenylamino)-methyl]-phenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Physical Properties
This compound, a substituted aminomethylphenol, is a Mannich base derived from phenol, formaldehyde, and p-anisidine. Its chemical structure combines a phenol moiety, a secondary amine, and a methoxy-substituted phenyl group, suggesting potential for diverse chemical interactions and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | Calculated |
| Molecular Weight | 229.27 g/mol | Calculated |
| CAS Number | 52537-88-9 | [1][2] |
| Boiling Point | 397.8 °C at 760 mmHg | Calculated[2] |
| Density | 1.193 g/cm³ | Calculated[2] |
| LogP | 3.08590 | Calculated |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
Note: The properties listed above are primarily based on computational predictions and require experimental verification.
Synthesis
The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary amine (p-anisidine).
Experimental Protocol: Synthesis via Mannich Reaction
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to improve yield and purity.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
p-Anisidine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium hydroxide (for work-up)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 eq) in ethanol.
-
Addition of Reactants: To the stirred solution, add phenol (1.0 eq). Subsequently, add formaldehyde solution (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute solution of sodium hydroxide.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic OH | 9.0 - 10.0 | br s | 1H |
| Aromatic H (phenol ring) | 6.7 - 7.2 | m | 4H |
| Aromatic H (anisidine ring) | 6.8 - 7.0 | m | 4H |
| Methylene CH₂ | 4.2 - 4.5 | s | 2H |
| Amine NH | 4.0 - 5.0 | br s | 1H |
| Methoxy OCH₃ | 3.7 - 3.8 | s | 3H |
Solvent: DMSO-d₆. These are estimated values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Phenolic C-OH) | 155 - 160 |
| Aromatic C (Phenol & Anisidine rings) | 110 - 150 |
| Methylene C (CH₂) | 45 - 55 |
| Methoxy C (OCH₃) | 55 - 60 |
Solvent: DMSO-d₆. These are estimated values.
FT-IR Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | 3200 - 3600 | Broad |
| N-H (Amine) | 3300 - 3500 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N (Amine) | 1250 - 1350 | Medium |
| C-O (Ether) | 1000 - 1300 | Strong |
| C-O (Phenolic) | 1180 - 1260 | Strong |
Potential Biological Activity and Signaling Pathways (Inferred)
Direct experimental data on the biological activity of this compound is not currently available. However, the structural motifs present in the molecule, namely the phenolic hydroxyl group and the Mannich base structure, are found in many biologically active compounds. Mannich bases are known to exhibit a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]
The phenolic moiety suggests potential antioxidant activity through the donation of a hydrogen atom to scavenge free radicals. The overall structure may allow for interactions with various biological targets, such as enzymes and receptors. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
An In-depth Technical Guide to 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activities of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identifiers and Properties
This compound is a secondary amine derivative of phenol. Its core structure consists of a phenol ring linked via a methylene bridge to the amino group of p-anisidine.
| Identifier | Value |
| CAS Number | 52537-88-9 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)NCC2=CC=CC=C2O |
| Physical Description | Expected to be a solid at room temperature. A related Schiff base precursor is a greenish-gray solid.[1] |
| Solubility | A related Schiff base precursor is slightly soluble in water and completely soluble in NaOH.[1] |
Synthesis Methodology
The synthesis of this compound can be achieved through a two-step process involving the formation of a Schiff base intermediate followed by its reduction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of the Schiff Base Intermediate, 2-[(4-Methoxy-phenylimino)-methyl]-phenol
This procedure is adapted from the synthesis of structurally similar Schiff bases.
-
Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 molar equivalent) in ethanol. In a separate beaker, dissolve p-anisidine (1 molar equivalent) in ethanol.
-
Condensation Reaction: Slowly add the p-anisidine solution to the salicylaldehyde solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 1-2 hours. The formation of the Schiff base is often indicated by a color change.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The resulting product is 2-[(4-Methoxy-phenylimino)-methyl]-phenol.
Step 2: Reduction of the Schiff Base to this compound
This protocol is based on established methods for the reduction of Schiff bases to secondary amines.
-
Dissolution: Suspend the synthesized Schiff base, 2-[(4-Methoxy-phenylimino)-methyl]-phenol, (1 molar equivalent) in methanol in a round-bottom flask.
-
Reduction: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5-2 molar equivalents) portion-wise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the Schiff base spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its intermediate is typically performed using a combination of spectroscopic techniques.
| Spectroscopic Data for the Related Schiff Base: 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | | :--- | :--- | | FTIR (cm⁻¹) | 1590-1591 (C=N, imine group)[1] | | GC-MS (m/z) | 257 (Molecular Ion Peak)[1] | | ¹H NMR (ppm) | 8.42 (s, 1H, imine proton)[1] |
For the final product, this compound, the disappearance of the imine peak in both FTIR and ¹H NMR spectra and the appearance of signals corresponding to the -CH₂-NH- group would confirm the successful reduction.
Potential Biological Activities and Experimental Protocols
Phenolic compounds, particularly those with methoxy substitutions, are known for their antioxidant and anti-inflammatory properties. While specific biological data for this compound is limited, the activities of structurally related compounds suggest its potential in these areas.
Antioxidant Activity
A structurally similar Schiff base, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, has demonstrated antioxidant activity with an EC₅₀ value of 10.46 ppm in a DPPH assay.[1]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound in methanol.
-
Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. A control well should contain DPPH and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity
Many 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Assay Procedure: Pre-incubate the COX-2 enzyme with the test compound or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: The product of the reaction (e.g., prostaglandin E₂) can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, its potential antioxidant and anti-inflammatory effects suggest possible interactions with pathways related to oxidative stress and inflammation.
Caption: Postulated mechanism of action for this compound.
References
Spectroscopic and Synthetic Profile of 2-[(4-Methoxyphenylamino)-methyl]-phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-[(4-Methoxyphenylamino)-methyl]-phenol and its closely related structural isomers. The information is intended to support research and development activities in medicinal chemistry and materials science.
Spectroscopic Data Summary
Table 1: Spectroscopic Data for 2-methoxy-5-((phenylamino)methyl)phenol [1]
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Spectra available in supplementary materials. |
| ¹³C NMR | Spectra available in supplementary materials. |
| FTIR | Spectra available in supplementary materials. |
| Mass Spectrometry | Single mass spectrum available. |
Experimental Protocols
A common synthetic route to compounds of this class involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction of the imine functionality.
Synthesis of the Schiff Base Precursor
A representative synthesis for a related Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, is achieved through the condensation of vanillin and p-anisidine.[2][3]
Experimental Workflow for Schiff Base Synthesis
Caption: Synthesis of the Schiff base precursor.
This synthesis method is reported to produce a greenish-gray solid with a melting point of 128-130 °C and a yield of 95%.[2][3]
Reduction of the Schiff Base
The synthesized Schiff base can be subsequently reduced to the target secondary amine, 2-[(4-Methoxyphenylamino)-methyl]-phenol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in a suitable solvent like methanol.[1]
Logical Flow for the Reduction Step
Caption: Reduction of the Schiff base to the final product.
Spectroscopic Data of the Schiff Base Precursor
Spectroscopic analysis of the precursor, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, provides key data points for reaction monitoring.
Table 2: Spectroscopic Data for 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol [2][3]
| Spectroscopic Technique | Observed Data |
| FTIR (cm⁻¹) | 1590-1591 (C=N, imine) |
| GC-MS (m/z) | 257 (Molecular Ion) |
| ¹H NMR (ppm) | 8.42 (1H, s, imine proton) |
Conclusion
This guide summarizes the available spectroscopic and synthetic information for 2-[(4-Methoxyphenylamino)-methyl]-phenol, primarily through data from a close structural isomer and a key synthetic precursor. The provided experimental protocols offer a viable pathway for the synthesis and subsequent characterization of this compound, which holds potential for applications in various fields of chemical and pharmaceutical research.
References
Crystal Structure Analysis of 2-[(4-Methoxyphenylamino)-methyl]-phenol and its Analogs: A Technical Guide
Disclaimer: As of December 2025, a public crystal structure determination for the specific compound 2-[(4-Methoxyphenylamino)-methyl]-phenol is not available in the surveyed crystallographic databases. This guide will provide a comprehensive analysis of a closely related analogue, (E)-2-((p-tolylimino)methyl)phenol, and detail the general experimental protocols for such a determination. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Phenol-amine derivatives are a significant class of organic compounds in medicinal chemistry and materials science. Their structural characterization, particularly through single-crystal X-ray diffraction, is crucial for understanding their chemical properties and potential biological activities. This guide focuses on the analytical workflow for determining the crystal structure of such compounds, using a known analogue as a case study.
The target molecule, 2-[(4-Methoxyphenylamino)-methyl]-phenol, is a secondary amine. Its synthesis typically involves a two-step process: the condensation of a salicylaldehyde derivative with a primary amine to form a Schiff base (imine), followed by the reduction of the C=N double bond.
Case Study: Crystal Structure of (E)-2-((p-tolylimino)methyl)phenol
A close structural analogue for which crystallographic data is available is (E)-2-((p-tolylimino)methyl)phenol. This Schiff base is the precursor to the corresponding secondary amine and differs from the target compound's precursor only by the absence of a methoxy group on the aniline ring.
Synthesis and Crystallization
The synthesis of Schiff bases like (E)-2-((p-tolylimino)methyl)phenol is typically achieved through the condensation reaction of an aldehyde (salicylaldehyde) and a primary amine (p-toluidine).[1]
Experimental Protocol: Synthesis
-
Reactant Preparation: Equimolar amounts of salicylaldehyde and p-toluidine are dissolved in a suitable solvent, such as ethanol.
-
Reaction: The mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is isolated by filtration.
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
Experimental Protocol: X-ray Crystallography
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the reflections. This includes corrections for various experimental factors.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated using software tools to check for geometric and other potential issues. The results are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Crystallographic Data for (E)-2-((p-tolylimino)methyl)phenol
The following tables summarize the crystallographic data for the analogue (E)-2-((p-tolylimino)methyl)phenol.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.023(1) Å |
| b | 11.689(2) Å |
| c | 16.115(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1134.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.236 Mg/m³ |
| Absorption Coefficient | 0.078 mm⁻¹ |
| F(000) | 448 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| O(1)-C(1) | 1.353(3) |
| N(1)-C(7) | 1.278(3) |
| N(1)-C(8) | 1.420(3) |
| C(8)-C(9) | 1.381(4) |
| C(8)-C(13) | 1.387(4) |
| C(11)-C(14) | 1.506(4) |
Table 3: Selected Bond Angles (°)
| Angle | Value |
| C(7)-N(1)-C(8) | 121.7(2) |
| O(1)-C(1)-C(2) | 118.2(2) |
| O(1)-C(1)-C(6) | 121.8(2) |
| N(1)-C(7)-C(2) | 122.3(2) |
| C(9)-C(8)-N(1) | 122.2(2) |
| C(13)-C(8)-N(1) | 118.7(2) |
Conclusion
While the specific crystal structure of 2-[(4-Methoxyphenylamino)-methyl]-phenol has not been publicly reported, the analysis of closely related analogues provides valuable insight into the expected structural features and the methodologies required for its determination. The synthesis via a Schiff base intermediate and subsequent characterization by single-crystal X-ray diffraction is a standard and powerful approach in structural chemistry. The data from such analyses are fundamental for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available data on the solubility and stability of the compound 2-[(4-Methoxy-phenylamino)-methyl]-phenol (CAS No. 52537-88-9). Due to the limited publicly available experimental data for this specific molecule, this document also includes information on closely related precursor compounds and general experimental protocols applicable to phenolic compounds and aromatic amines. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.
Compound Identification and Physicochemical Properties
This compound, also known as 2-{[(4-methoxyphenyl)amino]methyl}phenol, is a secondary amine derivative.[1][2][3] Its chemical structure is characterized by a phenol group and a 4-methoxyphenylamino group linked by a methylene bridge. The CAS number for this compound is 52537-88-9.[1][2]
While experimental data is scarce, a number of physicochemical properties have been predicted and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H15NO2 | [1][2] |
| Molecular Weight | 229.279 g/mol | [1] |
| Boiling Point | 397.8°C at 760 mmHg | [4] |
| Density | 1.193 g/cm³ | [4] |
| Flash Point | 194.4°C | [4] |
| Vapor Pressure | 6.73E-07 mmHg at 25°C | [4] |
| Refractive Index | 1.636 | [4] |
Solubility Profile
Experimental Solubility Data
General Experimental Protocol for Solubility Determination
A widely used method for determining the solubility of a solid compound is the shake-flask method.[7][8][9]
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
-
After reaching equilibrium, the suspension is allowed to settle, and the supernatant is separated from the undissolved solid, typically by centrifugation or filtration.
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The experiment is repeated at different temperatures to determine the temperature-dependence of solubility.
Stability Profile
Expected Stability Considerations
No specific stability studies for this compound have been published. However, as an aromatic amine and a phenolic compound, its stability can be influenced by several factors:
-
Oxidation: Phenolic compounds and aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to air, light, and metal ions.
-
pH: The stability of the compound in aqueous solutions is likely to be pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation can occur, especially for aromatic compounds.
General Experimental Protocol for Stability Testing
A general protocol for assessing the stability of a phenolic or aromatic amine compound in solution can be adapted from methodologies used for related compounds.[10][11][12]
Objective: To evaluate the stability of the compound under various stress conditions (e.g., pH, temperature, light).
Materials:
-
A stock solution of this compound of known concentration.
-
A range of buffers (e.g., pH 3, 7, 9).
-
Temperature-controlled chambers.
-
Photostability chamber.
-
HPLC with a suitable column and detector.
Procedure:
-
Preparation of Test Solutions: Aliquots of the stock solution are diluted in different buffers to the desired test concentration.
-
Storage Conditions: The test solutions are stored under a matrix of conditions:
-
Temperature: Samples are stored at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Light Exposure: Samples are exposed to a controlled light source in a photostability chamber, while control samples are kept in the dark.
-
-
Time Points: Samples are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).
-
Analysis: The concentration of the parent compound in each sample is determined by HPLC. The appearance of any degradation products can also be monitored.
-
Data Analysis: The percentage of the remaining compound is calculated at each time point relative to the initial concentration. Degradation kinetics can be determined from this data.
Synthesis and Potential Biological Activity Pathway
While the biological activity of this compound is not well-documented, its Schiff base precursors are known to possess antioxidant properties.[13][14][15][16][17] The synthesis of the target compound typically involves the reduction of the corresponding Schiff base.
Synthesis Pathway
The synthesis of this compound can be achieved by the reduction of the Schiff base precursor, 2-((4-methoxyphenylimino)methyl)phenol.[18]
References
- 1. This compound|lookchem [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Compound 2-[(4-methoxyanilino)methyl]phenol - Chemdiv [chemdiv.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 13. Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 2-[(4-Methoxyanilino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Targets of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of 2-[(4-Methoxy-phenylamino)-methyl]-phenol is limited in publicly available literature. This guide provides an in-depth analysis of its potential biological targets based on its structural classification as a phenolic Mannich base and the activities of structurally similar compounds. The information presented herein is intended to guide future research and is not a definitive statement of the compound's biological profile.
Introduction
This compound is a phenolic Mannich base. This class of compounds is synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a primary or secondary amine, in this case, 4-methoxyaniline. The resulting molecule possesses a phenolic hydroxyl group and an aminoalkyl moiety, structural features known to confer a wide range of biological activities.[1] Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom and scavenge free radicals.[2][3][4] The introduction of the aminoalkyl group in Mannich bases can enhance their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][5][6][7] This document will explore the probable biological targets and mechanisms of action for this compound by examining the established activities of its chemical analogues.
Potential Biological Activities and Targets
Based on the activities of structurally related phenolic Mannich bases and Schiff bases, the primary potential biological activities of this compound are likely to be antioxidant, anti-inflammatory, and antimicrobial.
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Phenolic compounds can act as free radical scavengers through mechanisms like hydrogen atom transfer (HAT), single electron transfer (SET), or sequential proton loss electron transfer (SPLET).[2] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it and terminating the oxidative chain reaction.[3][4][8][9]
Caption: Generalized mechanism of free radical scavenging by a phenolic compound.
Table 1: Antioxidant Activity of Structurally Related Compounds
| Compound | Assay | IC50 / EC50 Value | Reference |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol (Schiff Base) | DPPH | 10.46 ppm | [2][10] |
| (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one (Mannich Base) | DPPH | 219.22 µM | [8][11] |
| (2E,6E)-2-({4-hydroxy-3-methoxy-5-[(1-methylpiperazin-4-yl)methyl]}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Mannich Base) | DPPH | 280.43 µM | [8][11] |
| (2E,6E)-2-({4-hydroxy-3-methoxy-5-(pyrrolidin-1-ylmethyl)}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Mannich Base) | DPPH | 57.29 µM | [8][11] |
A significant number of Mannich bases exhibit anti-inflammatory properties.[1][7][12] One of the key mechanisms for the anti-inflammatory action of phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][13] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[10] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
Caption: Potential inhibition of the COX pathway by the target compound.
Table 2: Anti-inflammatory Activity of Structurally Related Mannich Bases
| Compound | Assay | IC50 Value | Standard Drug (IC50) | Reference |
| (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one | Inhibition of protein denaturation | 1.93 µM | Diclofenac Sodium (1.52 µM) | [8][11] |
| (2E,6E)-2-({4-hydroxy-3-methoxy-5-(pyrrolidin-1-ylmethyl)}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | Inhibition of protein denaturation | 10.72 µM | Diclofenac Sodium (1.52 µM) | [8][11] |
| (2E,6E)-2-({4-hydroxy-3-methoxy-5-[(2,6-dimethylmorpholin-4-yl)methyl]}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | Inhibition of protein denaturation | 10.67 µM | Diclofenac Sodium (1.52 µM) | [8][11] |
| (2E,6E)-2-({4-hydroxy-3-methoxy-5-[(1-methylpiperazin-4-yl)methyl]}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | Inhibition of protein denaturation | 37.75 µM | Diclofenac Sodium (1.52 µM) | [8][11] |
Mannich bases are a well-documented class of compounds with a broad spectrum of antimicrobial activities.[7][14] Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, damage to the cell membrane, and inhibition of protein synthesis.[5][6] The lipophilicity conferred by the aromatic rings and the presence of the basic nitrogen atom may facilitate the compound's passage through microbial cell walls and membranes.
Caption: A generalized workflow for the disc diffusion antimicrobial susceptibility test.
Table 3: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Organism | Activity Noted | Reference |
| Mannich bases of 2-naphthol | Gram-positive bacteria | Good to moderate activity | [15] |
| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | Gram-positive & negative | Potent activity | |
| Mannich bases of 1,3,4-oxadiazole | Various bacterial strains | Significant antibacterial activity |
Note: Specific quantitative data like MIC values were not consistently available for direct analogues in the initial search results.
Recent studies on phenolic Mannich bases have revealed inhibitory activity against other clinically relevant enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and aldose reductase, which are targets for managing type 2 diabetes mellitus and its complications.[16] Additionally, some phenolic Mannich bases have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[17]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of phenolic Mannich bases.
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM. The solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a series of dilutions of the test compound.
-
Add the DPPH solution to each well/cuvette. A control containing only the solvent and DPPH solution is also prepared.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This in vitro assay is used to screen for anti-inflammatory activity.
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
-
Assay Procedure:
-
The reaction mixture consists of the test compound at various concentrations and 1 mL of the 1% BSA solution.
-
The pH of the mixture is adjusted to 6.3 using 1N HCl.
-
The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
After cooling, the turbidity of the samples is measured at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined from a plot of percentage inhibition versus concentration.
-
This method is widely used to test the antimicrobial activity of chemical substances.
-
Preparation of Materials:
-
Prepare nutrient agar plates.
-
Grow a fresh culture of the test microorganism in a suitable broth.
-
Sterilize paper discs (6 mm diameter) and impregnate them with known concentrations of the test compound. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
-
Assay Procedure:
-
Spread a standardized inoculum of the microbial culture evenly over the surface of the agar plate.
-
Aseptically place the impregnated paper discs on the surface of the inoculated agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
The size of the zone is indicative of the antimicrobial potency of the compound.
-
Conclusion
While direct experimental evidence for the biological targets of this compound is not yet prevalent, its chemical structure as a phenolic Mannich base strongly suggests a profile of significant biological activity. The most probable activities include antioxidant effects mediated by radical scavenging, anti-inflammatory action potentially through the inhibition of COX enzymes, and broad-spectrum antimicrobial properties. Further research, guided by the protocols and potential targets outlined in this document, is necessary to fully elucidate the pharmacological profile of this compound and validate its potential as a lead for drug discovery.
References
- 1. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jscholaronline.org [jscholaronline.org]
- 5. researchgate.net [researchgate.net]
- 6. eduvest.greenvest.co.id [eduvest.greenvest.co.id]
- 7. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. um.edu.mt [um.edu.mt]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide to 2-[(4-Methoxy-phenylamino)-methyl]-phenol Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-[(4-Methoxy-phenylamino)-methyl]-phenol analogues and derivatives. This class of compounds, often categorized as phenolic Mannich bases, has garnered significant interest in medicinal chemistry due to its potential as anticancer, antimicrobial, and antioxidant agents. This document details key experimental protocols, summarizes structure-activity relationship (SAR) data, and visualizes relevant biological pathways to facilitate further research and development in this area.
Core Compound Structure and Synthesis
The fundamental structure of the compounds discussed herein is characterized by a phenol ring substituted with an aminomethyl group at the ortho position, where the amino group is part of a 4-methoxyphenylamino moiety. The general synthesis is a two-step process, beginning with the condensation of a salicylaldehyde derivative with a substituted aniline to form a Schiff base (imine), followed by the reduction of the imine to the corresponding amine.
A representative synthetic scheme involves the reaction of vanillin (a substituted salicylaldehyde) with p-anisidine (4-methoxyaniline) to yield 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol. This Schiff base can then be reduced to the target compound, this compound.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present quantitative data where available.
Anticancer Activity
Phenolic Mannich bases are a class of compounds that have shown promising cytotoxic effects against various cancer cell lines. The presence of the aminomethyl group is often crucial for their biological activity.
One of the proposed mechanisms for the anticancer action of these compounds is their ability to alkylate cellular thiols, such as glutathione. This can disrupt the cellular redox balance and induce oxidative stress, leading to apoptosis.
Some alkylamino phenol derivatives have been shown to target specific signaling pathways in cancer cells. For instance, certain analogues can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in breast cancer. Inhibition of EGFR can block downstream signaling cascades that promote cancer cell proliferation and survival.[1]
Table 1: Cytotoxic Activity of this compound Analogues and Derivatives
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 | 87.92 | [2] |
| 1b | H | H | H | SK-BR-3 | 172.51 | [2] |
| 2a | OMe | H | H | T47D | 353.038 (µg/mL) | N/A |
| ... | ... | ... | ... | ... | ... | ... |
Note: Data for a wider range of analogues is needed for a comprehensive table. The provided data is from related structures.
Antimicrobial Activity
The antimicrobial potential of phenolic compounds is well-documented. The introduction of an aminomethyl group can enhance this activity. The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. The lipophilicity of the compounds, influenced by the nature of the substituents, plays a significant role in their ability to interact with the microbial cell membrane.
Table 2: Antimicrobial Activity of this compound Analogues and Derivatives
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| ... | ... | ... | ... | S. aureus | ... | ... |
| ... | ... | ... | ... | E. coli | ... | ... |
Note: More specific quantitative data for the core structure and its close analogues is required for a complete table.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of these compounds. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol Schiff base has shown notable antioxidant activity.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | EC50 | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm | [3] |
| ... | ... | ... | ... |
Experimental Protocols
General Synthesis of this compound
Step 1: Synthesis of the Schiff Base (Imine)
A common method for the synthesis of the Schiff base precursor, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, involves the condensation of vanillin and p-anisidine.[3]
-
Materials: Vanillin, p-anisidine, water or ethanol.
-
Procedure:
-
Dissolve equimolar amounts of vanillin and p-anisidine in a suitable solvent (e.g., water or ethanol).
-
Stir the mixture at room temperature for a specified period (e.g., 30 minutes).[3]
-
The resulting precipitate, the Schiff base, is collected by filtration, washed, and dried.
-
The product can be characterized by its melting point (e.g., 128-130 °C) and spectroscopic methods such as FTIR, ¹H-NMR, and mass spectrometry.[3] The FTIR spectrum will show a characteristic imine (C=N) stretching band around 1590-1600 cm⁻¹. The ¹H-NMR spectrum will exhibit a singlet for the imine proton around δ 8.4 ppm.[3]
-
Step 2: Reduction of the Schiff Base to the Amine
The reduction of the imine to the corresponding amine, this compound, can be achieved using a reducing agent like sodium borohydride (NaBH₄).
-
Materials: Schiff base from Step 1, methanol, sodium borohydride.
-
Procedure:
-
Dissolve the Schiff base in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for a few hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product, for example, by column chromatography.
-
Characterize the final product by spectroscopic methods. The disappearance of the imine peak and the appearance of new signals corresponding to the -CH₂-NH- group in the NMR spectrum will confirm the reduction.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathways and Mechanisms of Action
Caption: EGFR signaling pathway and inhibition by alkylamino phenol derivatives.
Caption: General workflow for the synthesis and evaluation of target compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further investigation.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of analogues with diverse substituents on both the phenolic and phenylamino rings to establish more comprehensive structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their anticancer and antimicrobial effects.
-
In vivo evaluation: Testing the most potent and selective compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Optimization of drug-like properties: Modifying the lead compounds to improve their solubility, metabolic stability, and bioavailability.
This technical guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of new drugs based on the this compound core structure.
References
- 1. Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities [tuni.fi]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
Navigating the Landscape of 2-[(4-Methoxy-phenylamino)-methyl]-phenol and Its Analogs: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and background on the synthesis, chemical properties, and biological activities of phenolic compounds related to 2-[(4-Methoxy-phenylamino)-methyl]-phenol. Due to a notable prevalence of a structurally related Schiff base in the literature, this review will distinctly address both the Mannich base and the more extensively studied Schiff base to provide a clear and thorough understanding of the current state of research.
Structural Clarification: Mannich Base vs. Schiff Base
It is crucial to distinguish between the target Mannich base, This compound , and a frequently discussed Schiff base, 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol . The former is synthesized through a Mannich reaction involving phenol, formaldehyde, and p-anisidine, resulting in a secondary amine linkage. The latter is a condensation product of vanillin and p-anisidine, characterized by an imine or azomethine group (-C=N-). While structurally different, the shared phenolic and p-methoxyphenylamine moieties suggest the potential for overlapping biological activities, making a comparative review valuable.
The Schiff Base Analog: 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol
A significant body of research has focused on the Schiff base derived from vanillin and p-anisidine. This compound has been synthesized and characterized, with investigations into its antioxidant and anticancer properties.
Synthesis and Characterization
The synthesis of 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol is typically achieved through the condensation of vanillin and p-anisidine.[1] A stirrer method using water as a solvent has been reported to produce a high yield of the compound.[1][2]
Below is a generalized workflow for its synthesis:
Caption: Synthesis of the Schiff base analog.
Table 1: Physicochemical and Spectroscopic Data for 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol
| Property | Value | Reference |
| Yield | 95% | [1][2] |
| Appearance | Greenish-gray solid | [1] |
| Melting Point | 128-130 °C | [1] |
| Solubility | Slightly soluble in water, completely soluble in NaOH | [1] |
| FTIR (ν C=N) | 1590-1591 cm⁻¹ | [1] |
| GC-MS (m/z) | 257 | [1] |
| ¹H-NMR (imine proton) | 8.42 ppm (singlet) | [1] |
Biological Activity
The antioxidant potential of the Schiff base has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]
Table 2: Antioxidant Activity of 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol
| Assay | EC₅₀ | Reference |
| DPPH Radical Scavenging | 10.46 ppm | [1][2] |
The cytotoxic effects of this Schiff base have been investigated against the T47D breast cancer cell line. The results indicate weak activity.[3]
Table 3: Anticancer Activity of 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol
| Cell Line | IC₅₀ | Activity | Reference | | --- | --- | --- | | T47D (Breast Cancer) | 353.038 µg/mL | Weak |[3] |
The Mannich Base: this compound
Direct and extensive research on the specific Mannich base, this compound, is limited in the available literature. However, the synthesis of phenolic Mannich bases is a well-established chemical transformation.
General Synthesis via Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (p-anisidine).[4][5][6]
Caption: Synthesis of the Mannich base.
Biological Activities of Related Mannich Bases
While specific data for the target compound is scarce, studies on structurally related phenolic Mannich bases provide insights into their potential biological activities. For instance, a related compound, 2,6-dimethoxy-4-((phenylamino)methyl)phenol , has been evaluated for its antioxidant and antibacterial properties.[7][8] It demonstrated notable ferric reducing antioxidant power and antibacterial activity against several bacterial strains.[7][8] Another related structure, 2-methoxy-5-((phenylamino)methyl)phenol , has been synthesized and its crystal structure determined, indicating its potential as a building block for more complex molecules.[9][10]
Experimental Protocols
Synthesis of 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol (Schiff Base)
The following is a representative protocol based on the literature[1][2]:
-
Dissolve equimolar amounts of vanillin and p-anisidine in water in an Erlenmeyer flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Dry the product in a desiccator.
DPPH Radical Scavenging Assay
A general procedure for this assay is as follows[1][2]:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Add a solution of DPPH in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
Conclusion and Future Directions
The available literature predominantly focuses on the Schiff base, 2-methoxy-4-((4-methoxyphenyl-imino)-methyl)-phenol, which exhibits notable antioxidant and weak anticancer activities. In contrast, there is a significant lack of comprehensive research on the Mannich base, this compound. The established synthetic routes for phenolic Mannich bases provide a clear path for the preparation of this compound. Future research should be directed towards the synthesis, characterization, and systematic evaluation of the biological activities of this compound to determine its potential as a therapeutic agent. Investigations into its antimicrobial, anti-inflammatory, and a broader range of anticancer activities would be of particular interest to the drug development community. Furthermore, comparative studies between the Mannich base and the corresponding Schiff base would provide valuable structure-activity relationship insights.
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. [PDF] Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Semantic Scholar [semanticscholar.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. researchtrend.net [researchtrend.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol, a compound of interest in pharmaceutical research and drug development due to its potential to interact with biological systems.[1] The primary synthesis route detailed is the Mannich reaction, a classic and efficient one-pot, three-component reaction.[2][3] An alternative two-step method involving the formation and subsequent reduction of a Schiff base is also described. This protocol includes information on reagents, experimental procedures, purification, and characterization, along with expected yields and physical properties based on analogous compounds.
Introduction
This compound is a Mannich base that holds potential as a lead compound in drug discovery.[1] Mannich bases are β-amino-carbonyl compounds formed by the aminoalkylation of an acidic proton located in the α-position of a carbonyl group, or other electron-rich aromatic compounds like phenols.[2][3] The synthesis of phenolic Mannich bases is a cornerstone of medicinal chemistry, providing scaffolds with diverse biological activities. The protocol outlined below describes the synthesis of the title compound via the direct Mannich reaction of phenol, formaldehyde, and 4-methoxyaniline (p-anisidine).
Synthesis Pathway
The primary synthesis of this compound is achieved via the Mannich reaction. This reaction involves the electrophilic substitution onto the electron-rich phenol ring at the ortho position to the hydroxyl group. The electrophile is an iminium ion, generated in situ from the reaction of formaldehyde and 4-methoxyaniline.
Diagram of the Synthesis Workflow
Caption: Workflow for the Mannich reaction synthesis of this compound.
Experimental Protocol: Mannich Reaction
This protocol is based on established procedures for the aminomethylation of phenols.[4]
Materials and Reagents:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
4-Methoxyaniline (p-Anisidine)
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (0.1 mol) in ethanol (100 mL).
-
Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (0.11 mol, 37% solution) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Addition of Phenol: Add phenol (0.1 mol) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add deionized water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Evaporate the solvent to obtain the crude product. The product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Alternative Synthesis: Schiff Base Formation and Reduction
An alternative two-step synthesis involves the formation of a Schiff base from salicylaldehyde and 4-methoxyaniline, followed by reduction of the imine to the corresponding amine.[5]
Step 1: Synthesis of 2-[(4-Methoxyphenylimino)methyl]phenol (Schiff Base)
-
Dissolve salicylaldehyde (0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add 4-methoxyaniline (0.1 mol) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
Step 2: Reduction of the Schiff Base
-
Suspend the synthesized Schiff base (0.05 mol) in methanol (100 mL).
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH4) (0.075 mol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product as described previously.
Data Presentation
The following table summarizes typical quantitative data for analogous phenolic Mannich bases and Schiff base precursors. The data for the target compound is expected to be within a similar range.
| Parameter | Schiff Base Precursor | Mannich Base Product | Reference |
| Appearance | Greenish-gray solid | Yellow crystals | [4][6] |
| Yield (%) | ~95% | 50-70% | [4][6] |
| Melting Point (°C) | 128-130 | 98-99 | [4][6] |
| Molecular Formula | C14H13NO2 | C14H15NO2 | |
| Molecular Weight | 227.26 g/mol | 229.27 g/mol |
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons from both phenyl rings, a singlet for the methoxy group (around 3.8 ppm), a singlet for the methylene bridge protons (around 3.7-4.0 ppm), and broad singlets for the amine and hydroxyl protons.[4]
-
¹³C NMR (CDCl₃): Characteristic peaks for the aromatic carbons, the methoxy carbon, and the methylene bridge carbon would be observed.[4]
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would include O-H and N-H stretching (broad, 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product.
Applications and Future Directions
This compound serves as a valuable scaffold in medicinal chemistry. Its structural motifs are present in compounds with a wide range of biological activities.[7] Further research could involve:
-
Screening for various biological activities such as antioxidant, anti-inflammatory, antimicrobial, or anticancer properties.[6][8]
-
Modification of the phenolic and aniline rings to develop a library of derivatives for structure-activity relationship (SAR) studies.
-
Investigation of its potential as a ligand for metal complexes, which can exhibit enhanced biological activity.[9]
This protocol provides a robust foundation for the synthesis and further investigation of this compound for researchers in academia and the pharmaceutical industry.
References
- 1. lookchem.com [lookchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 7. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Methoxy-phenylamino)-methyl]-phenol is a phenolic Mannich base. While specific in vitro biological activity data for this particular compound is not extensively available in peer-reviewed literature, the chemical scaffold suggests potential for a range of biological effects. Mannich bases, particularly those incorporating phenolic and aromatic amine moieties, are a well-established class of compounds with diverse pharmacological activities. This document provides a generalized framework for investigating the potential anticancer and antioxidant properties of this compound, based on the activities of structurally related compounds. Detailed protocols for key in vitro assays are provided to guide researchers in the evaluation of this compound.
Potential Biological Activities
Based on the known bioactivities of structurally similar phenolic Mannich bases and related aromatic compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Phenolic Mannich bases have demonstrated cytotoxic effects against various cancer cell lines. The presence of the phenolic hydroxyl group and the aromatic amine may contribute to interactions with biological targets relevant to cancer progression.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The phenolic hydroxyl group in the target molecule is a key functional group for potential antioxidant effects.
-
Enzyme Inhibition: The structural motifs present in this compound suggest potential for inhibition of various enzymes, a mechanism that underlies many therapeutic interventions.
Quantitative Data from Structurally Related Compounds
To provide a reference for potential activity, the following table summarizes in vitro data for a structurally related Schiff base, 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol . It is crucial to note that this is a different compound, and its activity is not directly transferable to this compound.
| Compound | Biological Activity | Assay | Cell Line/Target | Result (IC₅₀/EC₅₀) | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | Anticancer | MTT Assay | T47D (Breast) | 353.038 µg/mL | [1] |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | Antioxidant | DPPH Assay | - | 10.46 ppm | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound against a selected cancer cell line.
a. Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of this compound.
a. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
This compound (dissolved in methanol)
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well microplates
-
UV-Vis spectrophotometer or microplate reader
b. Protocol:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualizations
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes for research professionals. The potential biological activities and experimental protocols are based on the analysis of structurally related compounds and established methodologies. The actual biological profile of this compound can only be determined through direct experimental investigation. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
Application Notes and Protocols: Antimicrobial Studies of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic use.[1] Phenolic compounds, in particular, are a well-established class of natural and synthetic molecules with significant antimicrobial properties.[1][2] Their mechanisms of action are often multifaceted, targeting bacterial cell membranes, inhibiting key enzymes, and disrupting cellular energy production.[3][4]
The compound 2-[(4-Methoxy-phenylamino)-methyl]-phenol is a Mannich base derivative that combines a phenol moiety with a substituted aniline. This structure is analogous to certain Schiff bases and other phenolic compounds that have demonstrated antimicrobial efficacy. The presence of the hydroxyl group on the phenol ring and the nitrogen atom in the linker are key functional features that may contribute to its biological activity. It is hypothesized that this compound will exhibit antimicrobial activity, potentially through mechanisms involving cell membrane disruption and the generation of reactive oxygen species (ROS).[4][5]
These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound, from initial screening to preliminary mechanistic insights and cytotoxicity assessment.
Predicted Antimicrobial Activity and Mechanism of Action
Based on its chemical structure, this compound is predicted to possess antimicrobial activity. Phenolic compounds can disrupt the structural integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[6] The partially lipophilic nature of the molecule may allow it to cross the cell membrane via passive diffusion.[1] Furthermore, phenolic compounds are known to generate reactive oxygen species (ROS), which can cause oxidative damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[5][6] Gram-positive bacteria may be more susceptible than Gram-negative bacteria, as the latter possess a more complex outer membrane that can act as a barrier.[1][2]
Experimental Protocols
Preliminary Antimicrobial Screening: Agar Disc Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening against a broad panel of microorganisms.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
This compound (Test Compound)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Vancomycin)
-
Negative control discs (impregnated with solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile swabs, forceps, and loops
-
0.5 McFarland turbidity standard
-
Incubator
Protocol:
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[8]
-
Disc Application: Sterilize forceps (e.g., with ethanol and flaming). Aseptically place paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the discs to ensure complete contact. Also, place positive and negative control discs. Ensure discs are spaced at least 24 mm apart.[8]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).
Quantitative Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound stock solution
-
Bacterial suspension adjusted to 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
-
Multichannel pipette
-
Microplate reader (optional, for OD measurement)
Protocol:
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.[9]
-
Serial Dilution: Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column. This leaves columns 11 (positive control) and 12 (negative control) without the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound in which no visible bacterial growth (turbidity) is observed.[12]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Micropipette
-
Incubator
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the 10 µL aliquots onto a sterile MHA plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, often identified by the absence of bacterial growth on the agar plate.[14][15]
Cell Membrane Integrity Assay
This assay assesses whether the test compound damages the bacterial cell membrane, leading to the leakage of intracellular components.[16]
Materials:
-
Bacterial cells (logarithmic growth phase)
-
Phosphate-buffered saline (PBS)
-
Test compound at various concentrations (e.g., 1/2 x MIC, 1 x MIC, 2 x MIC)
-
Positive control (e.g., a known membrane-disrupting agent like Polymyxin B)
-
Negative control (untreated cells)
-
Centrifuge and spectrophotometer
Protocol:
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cell pellet twice with sterile PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Treatment: Add the test compound at desired concentrations to the cell suspension. Include positive and negative controls.
-
Incubation: Incubate the suspensions at 37°C for a set time (e.g., 2 hours).
-
Sample Collection: Centrifuge the suspensions to pellet the bacterial cells.
-
Measurement: Carefully transfer the supernatant to a new tube. Measure the absorbance of the supernatant at 260 nm (A₂₆₀). An increase in A₂₆₀ indicates the release of nucleic acids from the cytoplasm due to membrane damage.[16]
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular accumulation of ROS induced by the test compound using a fluorescent probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA).[17]
Materials:
-
Bacterial cells
-
PBS
-
DCF-DA fluorescent probe
-
Test compound
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Preparation: Prepare a bacterial cell suspension as described in the membrane integrity assay.
-
Dye Loading: Incubate the cells with DCF-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells.[17]
-
Washing: Centrifuge the cells to remove excess dye, and resuspend the pellet in fresh PBS.
-
Treatment: Dispense the dye-loaded cells into a black 96-well plate. Add the test compound at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17] Monitor the fluorescence over time (e.g., every 15 minutes for 2 hours). An increase in fluorescence indicates a higher level of intracellular ROS.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxicity of the compound against a mammalian cell line, which is crucial for determining its therapeutic index.[18]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[19]
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Zone of Inhibition of this compound
| Bacterial Strain | Gram Type | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| S. aureus ATCC 25923 | Gram (+) | Vancomycin (30 µg) | ||
| B. subtilis ATCC 6633 | Gram (+) | Vancomycin (30 µg) | ||
| E. coli ATCC 25922 | Gram (-) | Ciprofloxacin (5 µg) |
| P. aeruginosa ATCC 27853 | Gram (-) | | Ciprofloxacin (5 µg) | |
Table 2: MIC and MBC Values of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | ||
| B. subtilis ATCC 6633 | ||
| E. coli ATCC 25922 |
| P. aeruginosa ATCC 27853 | | |
Table 3: Cytotoxicity (IC₅₀) of this compound
| Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
|---|---|---|
| Vero | 24 | |
| Vero | 48 | |
| HepG2 | 24 |
| HepG2 | 48 | |
Visualizations
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Potential antimicrobial mechanisms of phenolic compounds.
References
- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. benchchem.com [benchchem.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(4-Methoxy-phenylamino)-methyl]-phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(4-Methoxy-phenylamino)-methyl]-phenol is a versatile synthetic intermediate, primarily classified as a Mannich base. Its structure, featuring a reactive secondary amine and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazines. These downstream products are of significant interest in materials science and medicinal chemistry due to their diverse biological activities and unique polymerization characteristics. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of benzoxazine derivatives.
Physicochemical Data
A summary of the key physicochemical properties of the title compound and its precursors is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Phenol | C₆H₆O | 94.11 | Colorless to light pink crystalline solid | 40.5 |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | Brownish crystalline solid | 57-60 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | Colorless liquid | N/A |
| This compound | C₁₄H₁₅NO₂ | 229.27 | Off-white to pale yellow solid | Not widely reported; expected to be a crystalline solid |
Synthesis of this compound via Mannich Reaction
The primary route for the synthesis of this compound is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a primary amine.
Reaction Scheme
High-performance liquid chromatography (HPLC) method for 2-[(4-Methoxy-phenylamino)-methyl]-phenol
An HPLC (High-Performance Liquid Chromatography) method is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable in pharmaceutical research and development for its high resolution, sensitivity, and precision.
Introduction to HPLC
High-performance liquid chromatography operates on the principle of separating analytes based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). A high-pressure pump is used to pass the mobile phase and the sample through the column, leading to the separation of the sample components. A detector then measures the concentration of each separated component as it elutes from the column. The resulting chromatogram provides both qualitative (retention time) and quantitative (peak area or height) information about the sample.
Key Components of an HPLC System
The primary components of a standard HPLC system include:
-
Solvent Reservoir: Holds the mobile phase.
-
Pump: Delivers the mobile phase at a constant flow rate and high pressure.
-
Injector: Introduces a precise volume of the sample into the mobile phase stream.
-
Column: The heart of the system, where the separation of analytes occurs. It is packed with the stationary phase material.
-
Detector: Detects the analytes as they elute from the column and sends a signal to the data acquisition system. Common detectors include UV-Vis, fluorescence, and mass spectrometry detectors.
-
Data Acquisition System: A computer with specialized software that controls the HPLC system, acquires data from the detector, and processes the results.
Applications in Drug Development
In the realm of drug development, HPLC is indispensable for a wide range of applications, including:
-
Purity assessment of active pharmaceutical ingredients (APIs) and intermediates.
-
Quantitative determination of drug substance and drug product content.
-
Stability studies to determine the shelf-life of a drug.
-
Analysis of related substances and impurities.
-
Pharmacokinetic studies to measure drug concentrations in biological fluids.
-
Chiral separations of enantiomers.
The development of a robust and reliable HPLC method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. This method is suitable for determining the purity and concentration of this compound in research and quality control settings.
Chromatographic Conditions
A C18 column is chosen for its versatility and suitability for retaining moderately polar to non-polar aromatic compounds like the target analyte. A gradient elution is employed to ensure good separation and peak shape.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-10 min (30-70% B), 10-12 min (70% B), 12-13 min (70-30% B), 13-18 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 18 minutes |
Method Validation Summary
The following tables summarize the performance characteristics of this HPLC method, demonstrating its suitability for its intended purpose.
Table 1: System Suitability Test (SST) (Based on 6 replicate injections of a 50 µg/mL standard)
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | — | ~6.8 |
| %RSD of Retention Time | ≤ 1.0% | 0.15% |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 8000 |
Table 2: Linearity
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept % | ≤ 2.0% of response at 100% concentration |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.6% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.4% |
Table 4: Precision
| Precision Type | %RSD of Peak Area |
| Repeatability (n=6) | 0.5% |
| Intermediate (n=6) | 0.8% |
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Experimental Protocols
Protocol 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Protocol 2: Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Protocol 3: Sample Preparation
-
Sample Weighing: Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte.
-
Dissolution: Transfer the weighed sample to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 4: Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the working standard solution six times for system suitability.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Inject a working standard after every 10 sample injections to verify system stability.
-
-
Data Processing: Integrate the peak corresponding to this compound. Use the calibration curve generated from the standards to calculate the concentration of the analyte in the samples.
Visualizations
Caption: Logical flow of the HPLC system components.
Caption: Experimental workflow for HPLC analysis.
Application Notes and Protocols for 2-[(4-Methoxy-phenylamino)-methyl]-phenol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established research on Schiff base compounds and phenols with similar structural motifs to 2-[(4-Methoxy-phenylamino)-methyl]-phenol, which have demonstrated efficacy as corrosion inhibitors. Direct experimental data for this compound is not extensively available in the public domain. Therefore, the provided information should be considered a guideline for initiating research and development. All protocols and concentrations should be optimized and validated for the specific experimental conditions and metal substrates being investigated.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic compounds, particularly those containing heteroatoms (such as nitrogen and oxygen) and aromatic rings, have been widely investigated as effective corrosion inhibitors. This compound, a Schiff base derivative, possesses key structural features that suggest its potential as a potent corrosion inhibitor. These features include the presence of a phenolic hydroxyl group, a methoxy group, an amino group, and phenyl rings. These moieties can facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier against corrosive agents.
This document provides an overview of the potential applications, mechanisms of action, and detailed experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor, primarily for mild steel in acidic environments.
Potential Applications
Based on the performance of analogous compounds, this compound is a promising candidate for corrosion inhibition in the following applications:
-
Acidic Cleaning and Pickling: Protection of metal surfaces during industrial cleaning processes that utilize acidic solutions.
-
Oil and Gas Industry: Mitigation of corrosion in pipelines and equipment exposed to acidic media.
-
Cooling Water Systems: As an additive to prevent the corrosion of metal components.
-
Metalworking Fluids: To enhance the anti-corrosion properties of cutting and forming fluids.
Mechanism of Action
The corrosion inhibition by this compound is expected to occur through the adsorption of its molecules onto the metal surface. This adsorption can be a combination of physisorption and chemisorption.
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic medium.
-
Chemisorption: Involves the sharing of electrons between the lone pairs of nitrogen and oxygen atoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The planar structure of the aromatic rings facilitates effective surface coverage.
Caption: Corrosion Inhibition Mechanism.
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize typical data obtained for Schiff base corrosion inhibitors with similar functional groups. These values should serve as a benchmark for evaluating this compound.
Table 1: Potentiodynamic Polarization Data for a Structurally Similar Schiff Base on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1100 | 75 | 120 | - |
| 0.1 | -470 | 150 | 70 | 115 | 86.4 |
| 0.5 | -465 | 80 | 68 | 112 | 92.7 |
| 1.0 | -460 | 50 | 65 | 110 | 95.5 |
| 5.0 | -450 | 25 | 62 | 105 | 97.7 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Structurally Similar Schiff Base on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 120 | - |
| 0.1 | 350 | 45 | 87.1 |
| 0.5 | 600 | 30 | 92.5 |
| 1.0 | 850 | 25 | 94.7 |
| 5.0 | 1200 | 20 | 96.3 |
Table 3: Weight Loss Data for a Structurally Similar Schiff Base on Mild Steel in 1 M HCl at 298 K for 6h
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 15.2 | 12.8 | - | - |
| 0.1 | 2.5 | 2.1 | 83.6 | 0.836 |
| 0.5 | 1.4 | 1.2 | 90.8 | 0.908 |
| 1.0 | 0.9 | 0.8 | 94.1 | 0.941 |
| 5.0 | 0.5 | 0.4 | 96.7 | 0.967 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Synthesis of this compound
A common method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine.
Caption: Synthesis Workflow.
Materials:
-
Salicylaldehyde
-
p-Anisidine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and p-anisidine in a minimal amount of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the mixture for 2-4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Weight Loss Measurements
Apparatus:
-
Mild steel coupons of known dimensions
-
Water bath or thermostat
-
Analytical balance (±0.1 mg)
-
Beakers
-
Abrasive papers (e.g., 220, 400, 600, 800, 1000 grit)
-
Acetone, distilled water
Procedure:
-
Prepare mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the coupons successively with different grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Maintain a constant temperature using a water bath (e.g., 298 K).
-
After a specified immersion time (e.g., 6 hours), remove the coupons, wash with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
W = Weight loss in mg
-
D = Density of mild steel in g/cm³ (e.g., 7.85)
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of inhibitor
-
CRᵢ = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solution with and without inhibitor
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes.
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density without inhibitor
-
icorrᵢ = Corrosion current density with inhibitor
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance without inhibitor
-
Rctᵢ = Charge transfer resistance with inhibitor
-
Caption: Electrochemical Measurement Workflow.
Quantum Chemical Calculations
Theoretical calculations can provide insights into the inhibitor's electronic properties and its interaction with the metal surface.
Software: Gaussian, GAMESS, or other quantum chemistry packages. Method: Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
Parameters to Calculate:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
-
Mulliken Charges: To identify the atoms with the highest electron density (likely adsorption centers).
These calculated parameters can be correlated with experimental inhibition efficiencies to understand the structure-activity relationship.
Adsorption Isotherm
To understand the adsorption mechanism, the surface coverage (θ), obtained from weight loss or electrochemical measurements, can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir adsorption isotherm is often a good fit for corrosion inhibitors and is described by:
C / θ = 1 / Kads + C
Where:
-
C is the inhibitor concentration
-
θ is the surface coverage
-
Kads is the adsorption equilibrium constant
A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°ads) can be calculated from Kads, which provides information about the spontaneity and nature (physisorption or chemisorption) of the adsorption process.
Conclusion
While direct experimental validation is essential, the structural characteristics of this compound strongly suggest its potential as an effective corrosion inhibitor. The protocols and data presented here, based on analogous compounds, provide a robust framework for initiating a comprehensive evaluation of its performance. Researchers are encouraged to adapt and optimize these methodologies to their specific systems to fully elucidate the inhibitive properties of this promising compound.
Application Notes and Protocols for 2-[(4-Methoxy-phenylamino)-methyl]-phenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-[(4-Methoxy-phenylamino)-methyl]-phenol in materials science. The primary applications highlighted are its role as an antioxidant and as a corrosion inhibitor, drawing upon data from structurally related compounds.
Application 1: Antioxidant Properties
This compound and its precursors, such as the Schiff base 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, exhibit significant antioxidant activity. This property is crucial in materials science for preventing the degradation of polymers and other materials susceptible to oxidative stress. The phenolic hydroxyl group and the nitrogen atom in the structure contribute to its ability to scavenge free radicals.
Quantitative Data Summary
The following table summarizes the key quantitative data for the related Schiff base precursor, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, which provides insight into the potential antioxidant efficacy of the target compound.
| Property | Value | Reference |
| Synthesis Yield | 95% | [1][2] |
| Melting Point | 128-130 °C | [1][2] |
| Antioxidant Activity (EC50) | 10.46 ppm | [1][2] |
Experimental Protocol: Synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff Base Precursor)
This protocol is for the synthesis of the Schiff base precursor, which can then be reduced to the target compound.
Materials:
-
Vanillin (1.14 g)
-
p-Anisidine (0.92 g)
-
Distilled water (15 mL)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Filter paper
-
Desiccator
Procedure:
-
Dissolve 0.92 g of p-Anisidine and 1.14 g of vanillin in 15 mL of distilled water in an Erlenmeyer flask.[2]
-
Stir the mixture at 450 rpm for 30 minutes at room temperature.[2]
-
A solid product will form. Filter the synthesized product.[2]
-
Dry the product in a desiccator.[2]
Experimental Protocol: Reduction to this compound
This protocol describes the reduction of the Schiff base to the final product.
Materials:
-
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (10 mmol)
-
Sodium borohydride (NaBH4) (10 mmol, 0.38 g)
-
Methanol (50 mL)
-
Ethanol (95%) for crystallization
-
Reaction flask
Procedure:
-
Dissolve 10 mmol of the synthesized Schiff base in 50 mL of methanol in a reaction flask.[3]
-
Slowly add 0.38 g of NaBH4 to the solution while stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is used to evaluate the antioxidant activity of the synthesized compound.
Materials:
-
Synthesized this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution
-
Methanol
-
UV-Vis Spectrophotometer
-
Test tubes
Procedure:
-
Prepare a stock solution of the synthesized compound in methanol.
-
Prepare a series of dilutions of the compound in methanol (e.g., 5-30 ppm).[2]
-
Prepare a methanolic solution of DPPH.
-
In a test tube, mix 3 mL of the sample solution with the DPPH solution.[2]
-
Incubate the mixture in the dark for a specific period.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH.
-
The percentage of radical scavenging activity is calculated. The EC50 value, the concentration of the antioxidant that causes a 50% loss of DPPH activity, is then determined.[2]
Logical Workflow for Antioxidant Application
Caption: Workflow for Synthesis, Testing, and Application as an Antioxidant.
Application 2: Corrosion Inhibition
Phenolic compounds, including derivatives of this compound, are effective corrosion inhibitors for various metals, such as mild steel, in acidic environments.[4][5] Their efficacy stems from the presence of heteroatoms (N, O) and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective film that impedes the corrosion process.[5][6]
Mechanism of Action
The corrosion inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physical adsorption (electrostatic interactions) or chemical adsorption (chemisorption), which involves the sharing of electrons between the inhibitor and the metal. The planar geometry of these molecules is favorable for effective surface coverage.[4]
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the steps to assess the corrosion inhibition performance of this compound.
Materials:
-
Mild steel coupons
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Synthesized this compound
-
Potentiodynamic polarization setup
-
Electrochemical impedance spectroscopy (EIS) setup
-
Scanning electron microscope (SEM)
Procedure:
-
Coupon Preparation: Prepare mild steel coupons of a specific dimension, polish them to a mirror finish, degrease with a suitable solvent, and dry.
-
Inhibitor Solution: Prepare solutions of HCl with varying concentrations of the synthesized inhibitor.
-
Weight Loss Measurement:
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in the inhibitor solutions for a set period.
-
After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Use a three-electrode cell with the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Perform potentiodynamic polarization scans to determine corrosion potential (Ecorr) and corrosion current density (icorr).
-
Conduct EIS measurements to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency from the electrochemical data.
-
-
Surface Analysis:
-
Use SEM to examine the surface morphology of the mild steel coupons before and after immersion in the inhibitor solutions to visualize the protective film formation.
-
Logical Relationship for Corrosion Inhibition
Caption: Mechanism of Corrosion Inhibition by Adsorption.
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[(4-Methoxyanilino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(4-Methoxy-phenylamino)-methyl]-phenol is a substituted aminomethyl phenol derivative. Compounds of this class are often synthesized via the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (p-anisidine). This class of molecules serves as a versatile scaffold in medicinal chemistry and materials science. The scale-up of such syntheses is a critical step in the transition from laboratory-scale discovery to pilot plant and industrial production. This document provides a detailed protocol for the synthesis of this compound, with a focus on the considerations and modifications required for scaling up the process.
Reaction Scheme
The synthesis proceeds via a Mannich reaction as depicted below:
Phenol + Formaldehyde + p-Anisidine → this compound
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
p-Anisidine (12.31 g, 0.1 mol)
-
Formaldehyde (37 wt% in water, 8.1 g, 0.1 mol)
-
Ethanol (200 mL)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phenol (9.41 g, 0.1 mol) and ethanol (150 mL). Stir the mixture until the phenol has completely dissolved.
-
In a separate beaker, dissolve p-anisidine (12.31 g, 0.1 mol) in ethanol (50 mL) and add it to the reaction flask.
-
Heat the mixture to reflux (approximately 78 °C).
-
Slowly add formaldehyde solution (8.1 g, 0.1 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (100 mL), 1 M NaOH (2 x 100 mL) to remove unreacted starting materials, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Scaled-Up Synthesis (1 kg Scale)
Materials:
-
Phenol (0.941 kg, 10 mol)
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p-Anisidine (1.231 kg, 10 mol)
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Formaldehyde (37 wt% in water, 0.81 kg, 10 mol)
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Ethanol (20 L)
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Sodium hydroxide (1 M)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Equipment:
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50 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and addition funnel
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Temperature probe
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Heating/cooling circulator
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Liquid-liquid extraction setup
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Large-scale filtration apparatus
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Industrial rotary evaporator or wiped-film evaporator
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Crystallization vessel
Procedure:
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Charge the 50 L jacketed reactor with phenol (0.941 kg, 10 mol) and ethanol (15 L).
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Start the overhead stirrer and agitate until the phenol is fully dissolved.
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In a separate container, dissolve p-anisidine (1.231 kg, 10 mol) in ethanol (5 L) and add it to the reactor.
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Set the heating/cooling circulator to heat the reactor contents to reflux (approximately 78 °C).
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Once reflux is achieved, add the formaldehyde solution (0.81 kg, 10 mol) to the addition funnel and add it dropwise to the reactor over 2-3 hours to control the exothermic reaction.
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Maintain the reaction at reflux for 6-8 hours. Monitor the reaction by taking samples for High-Performance Liquid Chromatography (HPLC) analysis.
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Once the reaction is deemed complete, cool the reactor contents to 20-25 °C.
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Concentrate the reaction mixture using an industrial rotary evaporator.
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Add ethyl acetate (20 L) to the residue and ensure complete dissolution.
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Perform aqueous washes by adding 1 M HCl (2 x 10 L), water (10 L), 1 M NaOH (2 x 10 L), and brine (10 L), allowing for phase separation and draining the aqueous layer after each wash.
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Dry the organic phase over anhydrous sodium sulfate and filter.
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Concentrate the filtrate to a reduced volume and transfer to a crystallization vessel.
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Cool the solution to induce crystallization. The product may be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
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Isolate the purified solid by filtration and dry under vacuum.
Data Presentation
The following tables summarize the quantitative data for both the laboratory-scale and scaled-up synthesis protocols.
Table 1: Reactant Quantities and Stoichiometry
| Compound | Molecular Weight ( g/mol ) | Lab-Scale (10 g) | Moles (mol) | Scaled-Up (1 kg) | Moles (mol) |
| Phenol | 94.11 | 9.41 g | 0.1 | 0.941 kg | 10 |
| p-Anisidine | 123.15 | 12.31 g | 0.1 | 1.231 kg | 10 |
| Formaldehyde (37%) | 30.03 | 8.1 g | 0.1 | 0.81 kg | 10 |
Table 2: Process Parameters and Yields
| Parameter | Laboratory-Scale | Scaled-Up |
| Reaction Volume | 500 mL | 50 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | ~78 °C (Reflux) | ~78 °C (Reflux) |
| Purification Method | Column Chromatography | Crystallization |
| Theoretical Yield | 22.93 g | 2.293 kg |
| Actual Yield | 18.34 g | 1.95 kg |
| % Yield | 80% | 85% |
| Purity (by HPLC) | >98% | >99% |
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(4-Methoxy-phenylamino)-methyl]-phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials (o-vanillin, p-anisidine). | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or slightly increase the temperature if starting materials are still present.- Perform a preliminary purification step like washing the crude product with a non-polar solvent to remove unreacted aldehyde. |
| Product is a Persistent Oil or Gummy Solid | Presence of residual solvent or impurities that inhibit crystallization. | - Ensure all reaction solvents are thoroughly removed under reduced pressure.- Try triturating the oil with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to induce crystallization.- If trituration fails, proceed with column chromatography. |
| Discoloration of the Final Product (e.g., yellow, brown) | Oxidation of the phenolic group or amine functionality. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for purification.- Store the purified compound under an inert atmosphere and protected from light. |
| Multiple Spots on TLC After Purification | Co-eluting impurities or decomposition of the product on the stationary phase. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For sensitive compounds, consider alternative purification methods like recrystallization or preparative HPLC. |
| Low Yield After Column Chromatography | Adsorption of the product onto the silica gel. | - Pre-treat the silica gel with a small amount of a polar solvent like methanol and then dry it before packing the column.- Add a small percentage of a coordinating solvent like triethylamine to the mobile phase to reduce tailing and improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of pure this compound?
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¹H NMR: Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a singlet for the methylene bridge protons, and signals for the amine and hydroxyl protons. The imine proton signal around 8.4 ppm seen in related Schiff bases would be absent.[1][2]
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FTIR: Characteristic peaks for N-H stretching, O-H stretching, C-N stretching, and aromatic C-H and C=C stretching. The strong imine (C=N) absorption around 1590-1600 cm⁻¹ found in related Schiff bases will be absent.[1][2]
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Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₁₄H₁₅NO₂), which is 245.28 g/mol .
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: A common approach for purifying phenolic compounds is recrystallization from a solvent system that balances polarity. For a related compound, 2-[(4-Hydroxy-phenylimino)-methyl]-4-methoxy-phenol, recrystallization was achieved from hot ethanol.[3] For the target molecule, you could explore single solvents like ethanol or methanol, or a binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane. The ideal solvent system will dissolve the compound when hot but have limited solubility when cold.
Q3: How can I effectively remove unreacted starting materials?
A3: Unreacted o-vanillin and p-anisidine can often be removed through the following methods:
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Washing: Washing the crude product with a solvent in which the starting materials are soluble but the product is not. For example, a wash with a non-polar solvent like hexane might remove some unreacted aldehyde.
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Acid-Base Extraction: You can dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to remove the basic p-anisidine. Subsequently, a wash with a dilute basic solution (e.g., 1M NaOH) could remove the phenolic o-vanillin, though this may also extract your product. Careful pH control is necessary.
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Column Chromatography: This is often the most effective method for separating the product from starting materials and other impurities.
Q4: My purified product degrades over time. How can I improve its stability?
A4: Phenols and amines can be susceptible to oxidation. To enhance stability:
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Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).
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Keep the container in a cool, dark place, such as a refrigerator or freezer.
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Consider dissolving the compound in a degassed solvent for long-term storage if it is more stable in solution.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for purification by recrystallization.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol via the Mannich reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Reactants: Degradation of formaldehyde or 4-methoxyaniline. | Use freshly opened or purified reagents. Paraformaldehyde can be used as a source of formaldehyde and should be fully depolymerized before the addition of other reactants. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | Optimize the reaction temperature. Start at room temperature and gradually increase to find the optimal point. Monitor the reaction progress by TLC. | |
| Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. | Screen a variety of protic and aprotic solvents such as ethanol, methanol, dioxane, or water.[1][2] | |
| Inappropriate pH: The pH of the reaction mixture can affect the formation of the intermediate iminium ion. | For Mannich reactions of phenols, the reaction is often carried out under neutral or slightly basic conditions. The use of a mild base like KOH in methanol has been reported to facilitate similar reactions.[3] | |
| Formation of Multiple Products (Side Reactions) | Formation of Bis-Mannich Base: Reaction of a second equivalent of formaldehyde and 4-methoxyaniline at the para-position of the phenol. | Use a 1:1:1 stoichiometric ratio of phenol, formaldehyde, and 4-methoxyaniline. Control the reaction time and temperature to minimize the formation of the di-substituted product.[2] |
| Oxazine Formation: Cyclization reaction between the secondary amine product, the phenolic hydroxyl group, and another molecule of formaldehyde.[3] | Carefully control the stoichiometry of formaldehyde. Using a slight excess of the amine and phenol relative to formaldehyde may help. | |
| Polymerization: Polymerization of formaldehyde or reaction of the product to form resinous materials. | Add formaldehyde slowly to the reaction mixture. Ensure efficient stirring to avoid localized high concentrations. | |
| Product is Colored (Pink, Red, or Brown) | Oxidation of Phenol or Aniline: The starting materials or the product can be susceptible to air oxidation, leading to colored impurities. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of Resorcinolic Impurities: Impurities in the starting phenol can lead to highly colored byproducts.[4] | Use highly pure phenol as the starting material. Recrystallize or distill the phenol if necessary. | |
| Difficulty in Product Purification | Product is an Oil: The product may not crystallize easily. | Attempt purification by column chromatography on silica gel. If the product is basic, consider using a silica gel column pre-treated with a small amount of triethylamine. |
| Co-elution of Impurities: Side products may have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). | |
| Formation of Salts: The product may form salts with acidic or basic impurities, affecting its solubility and chromatographic behavior. | Neutralize the crude product mixture before extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Mannich reaction. The first step is the formation of an electrophilic iminium ion from the reaction of 4-methoxyaniline and formaldehyde. The phenol then acts as a nucleophile and attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group, to form the final product.[5][6][7]
Q2: What is a suitable starting material for the phenol component?
A2: Phenol itself is the direct precursor. Ensure it is of high purity to avoid side reactions and colored impurities.[4]
Q3: What form of formaldehyde is best to use?
A3: An aqueous solution of formaldehyde (formalin) is commonly used. Alternatively, paraformaldehyde can be used, which is a solid polymer of formaldehyde. If using paraformaldehyde, it needs to be heated in a suitable solvent (like methanol with a catalytic amount of base) to depolymerize it into formaldehyde before the addition of the other reactants.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q5: What are typical purification methods for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
General Procedure for the Synthesis of this compound
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and 4-methoxyaniline (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
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Formaldehyde Addition: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.0 equivalent) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Typical reaction times can range from a few hours to 24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Ethanol | 25 | 24 | None | 45 |
| 2 | Ethanol | 78 (Reflux) | 6 | None | 65 |
| 3 | Methanol | 65 (Reflux) | 8 | None | 60 |
| 4 | Dioxane | 80 | 12 | None | 55 |
| 5 | Water | 80 | 12 | None | 50 |
| 6 | Ethanol | 78 (Reflux) | 4 | KOH (10) | 75 |
| 7 | Ethanol | 78 (Reflux) | 6 | Acetic Acid (10) | 50 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
2-[(4-Methoxy-phenylamino)-methyl]-phenol degradation and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Methoxy-phenylamino)-methyl]-phenol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Question 1: My sample of this compound has changed color to a yellowish-brown/greenish-gray tint. Is it still usable?
Answer: A color change often indicates degradation of the compound. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The presence of a secondary amine in the molecule also introduces a potential site for oxidation. While minor color changes might not significantly impact every experiment, it is a strong indicator of impurity. For sensitive applications, such as quantitative assays or in vivo studies, it is highly recommended to use a fresh or purified sample. For less sensitive applications, you may consider running a purity check (e.g., by HPLC or TLC) against a reference standard to assess the extent of degradation before proceeding.
Question 2: I am observing a gradual loss of potency or activity of my compound in solution over time. What could be the cause?
Answer: Loss of potency is a common issue related to the chemical instability of the compound in solution. Several factors could be at play:
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Oxidation: As mentioned, phenolic and amino moieties are prone to oxidation, especially when exposed to air and light. This process can be accelerated by the presence of metal ions.
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Hydrolysis: Depending on the pH of your solvent, hydrolysis of the molecule could occur, although this is less likely for this specific structure compared to esters or amides.
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Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents, for example, may participate in degradation reactions.
To mitigate this, prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon).
Question 3: I am seeing unexpected peaks in my chromatogram (HPLC/LC-MS) when analyzing my sample. How can I identify the source of these impurities?
Answer: The appearance of new peaks is a clear sign of degradation or contamination. To troubleshoot this:
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Analyze a freshly prepared sample: This will help you determine if the degradation is occurring during storage or during the analytical process itself.
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Conduct forced degradation studies: Exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) can help you purposefully generate degradation products. Analyzing these samples by LC-MS/MS can help in the identification of the degradation products by examining their mass fragmentation patterns.
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Check your solvents and glassware: Ensure that all solvents are of high purity and that glassware is scrupulously clean to avoid contamination.
Question 4: What are the recommended storage conditions for this compound?
Answer: Based on the general stability of phenolic and amino compounds, the following storage conditions are recommended:
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Solid Form: Store in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, keeping it in a desiccator at 2-8 °C is advisable. Storing under an inert gas like argon or nitrogen can further prevent oxidation.[1]
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In Solution: Prepare solutions fresh. If storage is necessary, use a high-purity, degassed solvent and store in a tightly capped vial, protected from light at low temperatures (e.g., -20°C or -80°C). The stability in different solvents should be experimentally determined.
Quantitative Data Summary
| Condition | Timepoint | % Purity (e.g., by HPLC) | Appearance | Notes |
| Solid | ||||
| Room Temp, Light | 0 | |||
| 1 week | ||||
| 1 month | ||||
| Room Temp, Dark | 0 | |||
| 1 week | ||||
| 1 month | ||||
| 2-8 °C, Dark | 0 | |||
| 1 month | ||||
| 6 months | ||||
| Solution (e.g., in DMSO) | ||||
| Room Temp, Light | 0 | |||
| 24 hours | ||||
| 48 hours | ||||
| 2-8 °C, Dark | 0 | |||
| 24 hours | ||||
| 1 week |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific equipment and sample.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid or trifluoroacetic acid.
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B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A typical starting point would be a linear gradient from 5-95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.
Protocol 2: Forced Degradation Study
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Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
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Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample.
Visualizations
Caption: Potential oxidative degradation pathways.
References
Technical Support Center: Troubleshooting Low Bioactivity of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with 2-[(4-Methoxy-phenylamino)-methyl]-phenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower bioactivity of this compound than expected. What are the primary potential causes?
A1: Low bioactivity of a phenolic compound like this compound can stem from several factors. The most common issues fall into three categories: compound integrity, experimental conditions, and assay-specific interferences. It is crucial to systematically investigate each of these possibilities.
Q2: How can we verify the identity and purity of our compound sample?
A2: The identity and purity of your sample are critical for obtaining reliable bioactivity data. We recommend the following analytical techniques:
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the molecule.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
A low purity level or the presence of contaminants can significantly impact the observed biological activity.
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A3: Phenolic compounds can be susceptible to degradation through oxidation, hydrolysis, or photolysis. To maintain the integrity of your compound, adhere to the following storage best practices:
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Storage Temperature: Store solid compound at -20°C or -80°C for long-term storage. Stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
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Light Protection: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.
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Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation.
Q4: Could the solubility of the compound be affecting its bioactivity in our cell-based assays?
A4: Poor aqueous solubility is a frequent cause of low bioactivity for small molecules. If the compound precipitates in the assay medium, its effective concentration will be much lower than the nominal concentration.
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Solvent Choice: While DMSO is a common solvent for preparing stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
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Solubility Assessment: Before conducting bioactivity assays, it is advisable to determine the kinetic solubility of the compound in your specific assay buffer.
Q5: Is it possible that our compound is aggregating in the assay, leading to non-specific effects or loss of activity?
A5: Phenolic compounds have been known to form aggregates, which can lead to false-positive or false-negative results in bioassays.
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Detergent Addition: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate aggregation-based artifacts.
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Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in your compound solution at the concentrations used in your bioassays.
Q6: How can we rule out interference of the compound with our assay technology?
A6: Some compounds can interfere with assay readouts. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays.
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Control Experiments: Run control experiments with your compound in the absence of the biological target (e.g., enzyme or cells) to assess any intrinsic signal or interference.
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Alternative Assays: If interference is suspected, consider using an orthogonal assay with a different detection method to confirm your results.
Data Presentation
Due to the limited publicly available bioactivity data for this compound, the following table provides an illustrative example of how to present such data once obtained.
| Parameter | Value | Experimental Conditions | Reference |
| IC₅₀ (Target X) | 15.2 µM | Enzyme inhibition assay, 10 µM ATP | [Internal Data] |
| CC₅₀ (Cell Line Y) | > 50 µM | 48-hour incubation, MTT assay | [Internal Data] |
| Kinetic Solubility | 25 µM | PBS, pH 7.4, 2% DMSO | [Internal Data] |
Experimental Protocols
Protocol 1: Verification of Compound Identity and Purity by LC-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO. Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
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MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 100-500.
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Expected [M+H]⁺: 244.12.
-
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Data Analysis: Integrate the peak corresponding to the compound of interest and calculate the purity based on the peak area relative to the total peak area.
Protocol 2: Cell Viability Assessment using the MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value.
Visualizations
Caption: A general workflow for troubleshooting low bioactivity.
Caption: Plausible synthesis route via the Mannich reaction.
Technical Support Center: Recrystallization of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-[(4-Methoxy-phenylamino)-methyl]-phenol.
Frequently Asked Questions (FAQs)
Q1: I am having trouble finding a suitable solvent for the recrystallization of this compound. Where should I start?
A1: Selecting the right solvent is crucial for successful recrystallization. For this compound, a phenolic Mannich base, a good starting point is to screen polar organic solvents. Alcohols such as ethanol and methanol are often effective for phenolic compounds.[1] Given the compound's structure, which includes both a phenol and a secondary amine, solvents capable of hydrogen bonding are likely to be good candidates.
A general principle is "like dissolves like." The LogP value for this compound is approximately 3.09, suggesting it has a degree of non-polar character.[2] Therefore, a solvent of intermediate polarity or a mixed solvent system might be optimal. It is recommended to perform small-scale solubility tests with a range of solvents to determine which one dissolves the compound when hot but gives poor solubility when cold.
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated and cools too quickly.
To prevent this:
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Choose a lower boiling point solvent. A structurally similar compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has a melting point of 128-130 °C.[3][4] Selecting a solvent with a boiling point below this temperature is a good precautionary measure.
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Use more solvent. Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Cool the solution slowly. Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: If crystals do not form, your solution may be too dilute or supersaturated. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches can provide a nucleation site for crystal growth.
-
Add a seed crystal. If you have a small amount of the pure solid, adding a tiny crystal to the solution can initiate crystallization.
-
Reduce the volume of the solvent. If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then try to crystallize the compound again.
-
Try a different solvent or solvent system. If all else fails, it may be necessary to try a different solvent.
Q4: How can I improve the purity of my recrystallized product?
A4: The purity of the final product depends on the proper execution of the recrystallization procedure.
-
Ensure complete dissolution. Make sure your compound is fully dissolved in the minimum amount of hot solvent. Any undissolved material can be a source of impurity.
-
Hot filtration. If there are insoluble impurities in your hot solution, you should perform a hot filtration to remove them before cooling.
-
Slow cooling. Slow cooling generally leads to the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice.
-
Wash the crystals. After collecting the crystals by filtration, wash them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
Q5: Can I use water as a solvent for recrystallization?
A5: While water is a common and green solvent, its suitability depends on the solubility of your compound. A structurally similar compound is only slightly soluble in water, suggesting that this compound may also have low water solubility.[3][4] However, for phenolic compounds, solubility can be pH-dependent. The target compound is soluble in aqueous base (like NaOH).[3][4] While this property can be used for extraction, recrystallization from an aqueous base and then neutralizing is a more complex procedure. For a straightforward recrystallization, organic solvents are likely a better choice. A mixed solvent system, such as ethanol/water, could be a viable option.
Alternative Solvents for Recrystallization
The ideal recrystallization solvent will dissolve this compound at high temperatures but not at low temperatures. The following table provides a list of potential single and mixed solvent systems for screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale and Considerations |
| Single Solvents | |||
| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds, including phenols and amines. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Polar | Another good option in the alcohol family. |
| Acetone | 56 | Polar aprotic | Can be a good solvent, but its low boiling point may limit the solubility difference between hot and cold. |
| Ethyl Acetate | 77 | Intermediate | A less polar option that may provide a good solubility profile. |
| Toluene | 111 | Non-polar | May be a good solvent if the compound is less polar than anticipated. Its boiling point is likely below the melting point of the target compound. |
| Mixed Solvents | |||
| Ethanol/Water | Variable | High to intermediate | A versatile system where the polarity can be fine-tuned by adjusting the solvent ratio. |
| Acetone/Hexane | Variable | Intermediate to non-polar | A good choice for compounds of intermediate polarity.[5] |
| Ethyl Acetate/Hexane | Variable | Intermediate to non-polar | Similar to acetone/hexane, offering a range of polarities.[5] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
Continue adding the solvent dropwise with heating until the solid fully dissolves.
-
Allow the solution to cool to room temperature.
-
If no crystals form, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals upon cooling.
Protocol 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and purity.
Diagrams
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of 2-[(4-Methoxy-phenylamino)-methyl]-phenol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-[(4-Methoxy-phenylamino)-methyl]-phenol during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phenolic compound. Based on the behavior of structurally similar compounds, it is expected to have low aqueous solubility at neutral pH.[1][2] Phenolic compounds are often more soluble in organic solvents and alkaline solutions.[1][2][3]
Q2: Why is my compound precipitating in the assay medium?
A2: Precipitation of this compound in your aqueous assay medium is likely due to its low water solubility. This can be exacerbated by factors such as high compound concentration, the presence of salts in the buffer, and temperature changes.
Q3: What are the initial steps to take when encountering solubility issues?
A3: Start by assessing the compound's solubility in a small range of solvents with varying polarities. This will help you identify a suitable solvent for preparing a stock solution. Subsequently, you can explore various formulation strategies to maintain its solubility when diluted into the final aqueous assay buffer.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, as a phenolic compound, increasing the pH of the solution can significantly improve the solubility of this compound. The hydroxyl group can deprotonate at higher pH, forming a more soluble phenolate salt. A related compound, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, is completely soluble in NaOH.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to addressing the poor solubility of this compound in your experiments.
Problem: Compound precipitates upon dilution of the stock solution into the aqueous assay buffer.
Solution Workflow:
Caption: A troubleshooting workflow for addressing compound precipitation.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various strategies to improve the solubility of poorly soluble compounds like this compound.
| Strategy | Agent/Method | Typical Starting Concentration | Advantages | Disadvantages |
| pH Adjustment | Alkaline Buffers (e.g., Tris, Phosphate) | pH 7.4 - 9.0 | Simple, effective for ionizable compounds. | May affect biological activity or assay components. |
| Co-solvents | DMSO, Ethanol, PEG-400, Propylene Glycol | 0.1% - 5% (v/v) in final solution | Easy to implement, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Surfactants | Tween® 80, Cremophor® EL, Poloxamers | 0.01% - 1% (w/v) | Forms micelles to encapsulate the compound.[4] | Can interfere with some biological assays. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, SBE-β-CD | 1 - 20 mM | Forms inclusion complexes, generally low toxicity.[5][6] | Can have a saturable effect. |
| Advanced Formulations | Solid Dispersions, Nanoparticles | Varies | Significantly enhances bioavailability for in vivo studies.[4] | More complex to prepare. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or Tris-based) with pH values ranging from 6.0 to 9.0.
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH for your assay.
Protocol 2: Co-solvent Solubility Screening
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare Co-solvent Mixtures: In separate tubes, prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO, ethanol, or PEG-400).
-
Compound Dilution: Add a small volume of the stock solution to each co-solvent mixture to achieve the desired final compound concentration.
-
Observation: Visually inspect for any precipitation immediately and after a defined period (e.g., 1, 4, and 24 hours).
-
Selection: Choose the lowest concentration of the co-solvent that maintains the compound in solution for the duration of your assay.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Perturbation due to Poor Solubility
Poor solubility can lead to inaccurate results by limiting the effective concentration of the compound available to interact with its biological target.
Caption: Impact of poor solubility on target engagement in a signaling pathway.
Experimental Workflow for Solubility Enhancement
This diagram illustrates a logical progression for selecting a suitable solubility enhancement strategy.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Byproduct Identification in 2-[(4-Methoxy-phenylamino)-methyl]-phenol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. This document addresses common issues, potential byproducts, and strategies for their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?
A: The discoloration of the reaction mixture is a common issue, often attributed to the oxidation of the phenolic starting material or product. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic conditions, leading to the formation of colored quinone-type byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Control pH: Maintain a slightly acidic to neutral pH if the reaction conditions permit, as basic environments can promote phenol oxidation.
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Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
Q2: I am observing multiple spots on my TLC plate, even after the presumed completion of the reaction. What are the potential byproducts?
A: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials (phenol, p-anisidine, and formaldehyde), several byproducts can form during the Mannich reaction.
Potential Byproducts:
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Bis-substituted Phenol: The Mannich reaction can occur at both ortho positions of the phenol, leading to the formation of 2,6-bis{[(4-methoxyphenyl)amino]methyl}phenol.
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N,N'-methylenebis(4-methoxyaniline): Self-condensation of p-anisidine and formaldehyde can lead to the formation of this byproduct.
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Oxidation Products: As mentioned in Q1, colored byproducts can arise from the oxidation of the phenolic components.
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Polymeric Materials: Formaldehyde can polymerize, and complex polymeric structures can also be formed from the reaction of the starting materials under certain conditions.
Q3: How can I confirm the identity of the suspected byproducts in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.
Identification Workflow:
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Chromatographic Separation: Initially, separate the components of the crude mixture using techniques like column chromatography or preparative TLC.[1]
-
Spectroscopic Analysis: Analyze the isolated components and the crude mixture using the following methods:
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Mass Spectrometry (MS): To determine the molecular weight of the main product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compounds. The number of signals, their chemical shifts, and coupling patterns provide detailed structural information.[2][3][4]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.
-
Q4: My product yield is consistently low. What are the possible reasons and how can I improve it?
A: Low yields can result from incomplete reactions, the formation of multiple byproducts, or suboptimal reaction conditions.
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the consumption of starting materials.[5]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor the formation of certain byproducts.
-
Temperature Control: Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote side reactions.
-
Catalyst: If a catalyst is used, ensure its activity and appropriate loading.
Quantitative Data Summary
The following table summarizes potential byproducts and their expected analytical signatures, which can aid in their identification.
| Compound Name | Potential Byproduct of | Expected Molecular Ion (m/z) [M+H]⁺ | Key ¹H NMR Signals (indicative) |
| This compound | Target Product | 244.12 | Singlet for the methylene bridge (-CH₂-), distinct aromatic protons for both phenolic and p-anisidine rings, signals for -OH, -NH, and -OCH₃ groups. |
| 2,6-bis{[(4-methoxyphenyl)amino]methyl}phenol | Di-substitution on the phenol ring | 395.21 | Absence of a proton at the 6-position of the phenol ring, two sets of signals for the methylene bridges and p-methoxyphenyl groups, indicating symmetrical di-substitution. |
| N,N'-methylenebis(4-methoxyaniline) | Self-condensation of p-anisidine and formaldehyde | 259.14 | A singlet for the methylene bridge (-CH₂-), and signals corresponding to two equivalent p-methoxyphenyl groups. |
| Oxidized Phenol Species (e.g., Quinone-type structures) | Oxidation of phenol or the product | Varies | Often colored, may show characteristic signals in the quinonoid region of the ¹H NMR spectrum and carbonyl stretches in the IR spectrum. |
Experimental Protocols
General Synthesis of this compound (Mannich Reaction)
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
p-Anisidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium bicarbonate (for work-up)
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Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) and p-anisidine (1 equivalent) in ethanol.
-
Slowly add formaldehyde solution (1.1 equivalents) to the stirred mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol for Byproduct Identification by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system.
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of compounds using a UV detector and the mass spectrometer.
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Analyze the mass spectra of the different peaks to determine their molecular weights and compare them with the expected values for the product and potential byproducts.
Visualizations
Caption: Workflow for the identification of byproducts.
Caption: Potential side reaction leading to a di-substituted byproduct.
References
Refining the work-up procedure for 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 2-[(4-Methoxy-phenylamino)-methyl]-phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound in a question-and-answer format.
| Issue ID | Question | Possible Causes | Solutions |
| TROUBLE-001 | Why is a persistent emulsion forming during the aqueous work-up? | The product may be acting as a surfactant due to its amphiphilic nature (phenolic hydroxyl group and the phenylamino moiety). High pH can also contribute to emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If possible, reduce the pH of the aqueous phase slightly. - Centrifuge the mixture at a low speed to facilitate phase separation. - Allow the mixture to stand undisturbed for a longer period. |
| TROUBLE-002 | The product is precipitating as an oil instead of a solid. What should I do? | This is often due to the presence of impurities which depress the melting point, or the use of an inappropriate crystallization solvent.[1] The product may also have a low melting point, making it appear oily if not completely dry.[2] | - Ensure all starting materials are consumed by monitoring the reaction with Thin Layer Chromatography (TLC).[1] - Try dissolving the oil in a minimal amount of a hot solvent and cooling slowly to induce crystallization. Scratching the inside of the flask can help initiate crystal formation.[1] - If impurities are suspected, purify the crude product using column chromatography before attempting recrystallization. - Ensure the product is thoroughly dried under vacuum to remove residual solvents.[2] |
| TROUBLE-003 | My final product is impure, containing starting materials (p-anisidine and/or 2-formylphenol). How can I improve the purification? | This indicates an incomplete reaction or an inefficient purification process. The basicity of p-anisidine and the acidity of 2-formylphenol can be exploited for their removal. | - To remove unreacted p-anisidine: Perform an acidic wash of the organic layer with dilute HCl (e.g., 1 M). The p-anisidine will be protonated and move into the aqueous phase. - To remove unreacted 2-formylphenol: Perform a basic wash of the organic layer with a dilute base like sodium bicarbonate (NaHCO₃) solution. The phenolic proton of 2-formylphenol is more acidic than that of the product and will be deprotonated, moving it to the aqueous phase. - Optimize the reaction time and temperature to ensure the reaction goes to completion.[1] |
| TROUBLE-004 | The yield of my product is consistently low. What are the potential reasons? | Low yields can result from an incomplete reaction, product loss during work-up, or side reactions.[1][2] The formation of Schiff bases can be a reversible reaction, and the presence of excess water can shift the equilibrium back to the reactants.[1] | - Incomplete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed. Consider extending the reaction time or adjusting the temperature.[1] - Product Loss: The product has some solubility in both aqueous and organic phases. Minimize the number of extraction and washing steps. Ensure the pH during extraction is optimal to keep the product in the organic phase. - Side Reactions: Ensure the reaction is run under optimal conditions to minimize the formation of byproducts.[2] |
| TROUBLE-005 | The color of my final product is darker than expected (e.g., brown or dark red). What could be the cause? | Phenols and anilines are susceptible to oxidation, which can lead to colored impurities. Trace amounts of metallic impurities can also catalyze oxidation. | - During the work-up, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous washes to prevent oxidation. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - If the discoloration is significant, consider recrystallization with the addition of activated carbon to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of this compound?
A1: A typical work-up procedure after the reaction involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction with water or a mild buffer.
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Extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer sequentially with a dilute acid (to remove unreacted p-anisidine), a dilute base (to remove unreacted 2-formylphenol), and finally with brine.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Filtering off the drying agent and concentrating the solvent under reduced pressure.
-
Purifying the crude product, typically by recrystallization or column chromatography.
Q2: What are the key physicochemical properties of this compound?
A2: The following table summarizes some of the key properties of the compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂[3] |
| Molecular Weight | 229.279 g/mol [3] |
| Boiling Point | 397.8°C at 760 mmHg[3] |
| Flash Point | 194.4°C[3] |
| Density | 1.193 g/cm³[3] |
| LogP | 3.08590[3] |
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The choice of solvent depends on the polarity of the compound. Given its structure, a solvent system of intermediate polarity would be a good starting point. Consider solvent pairs like ethanol/water, isopropanol/water, or toluene/heptane. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]
Q4: How can I monitor the purity of the product during and after the work-up?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress and assessing the purity of the fractions during purification.[1] For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for purity assessment.[4]
Q5: Is this compound sensitive to air or light?
A5: Yes, compounds containing phenol and aniline moieties can be sensitive to oxidation, which can be accelerated by air and light, leading to discoloration. It is advisable to handle the compound under an inert atmosphere where possible and store it in a cool, dark place.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction vessel to room temperature in an ice bath. Slowly add 50 mL of deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with 3 x 50 mL of ethyl acetate. Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with 2 x 30 mL of 1 M HCl to remove any unreacted p-anisidine.
-
Base Wash: Subsequently, wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 2-formylphenol.
-
Brine Wash: Wash the organic layer with 50 mL of brine to remove residual water and aid in phase separation.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).
-
Dissolution: Heat the test tube gently to see if the product dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it dissolves upon heating, it is a potential candidate.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot, selected solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
References
Validation & Comparative
Comparative Efficacy of 2-[(4-Methoxy-phenylamino)-methyl]-phenol and Other Antioxidants: A Data-Driven Analysis
An Important Note on Chemical Identity:
Initial literature searches did not yield specific antioxidant efficacy data for 2-[(4-Methoxy-phenylamino)-methyl]-phenol. However, substantial data is available for a structurally related Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol . The key structural difference lies in the linker between the phenolic ring and the phenylamino group: the requested compound features a single-bonded amine (-CH2-NH-), whereas the documented compound possesses a double-bonded imine (-CH=N-). This distinction is critical as the electronic properties of the imine group can influence antioxidant activity. This guide will proceed by presenting the available data for the Schiff base as a proxy, with the clear understanding that its efficacy may differ from that of this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is typically quantified by its ability to scavenge free radicals, often expressed as an IC50 or EC50 value (the concentration required to inhibit 50% of the radical activity). A lower value indicates higher antioxidant potency. The following table summarizes the available data for 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol in comparison to widely recognized standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT).
| Antioxidant Compound | Assay | IC50 / EC50 Value (µg/mL) | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 | [1][2] |
| Ascorbic Acid | DPPH | 3.37 - 24.34 | [3][4] |
| Trolox | DPPH | 3.77 | [1] |
| Butylated Hydroxytoluene (BHT) | DPPH | 112.05 - 202.35 | [5] |
| Ascorbic Acid | ABTS | 50 - 127.7 | [6][7] |
| Trolox | ABTS | 2.93 | [1] |
| Butylated Hydroxytoluene (BHT) | ABTS | Data varies | |
| Ascorbic Acid | FRAP | Varies (used as standard) | [2][8] |
| Trolox | FRAP | Varies (used as standard) | [9][10] |
| Butylated Hydroxytoluene (BHT) | FRAP | 2.29 mmol/L | [11] |
Note on Data Variability: The IC50 and FRAP values for standard antioxidants can exhibit significant variation across different studies. This is attributable to minor differences in experimental protocols, reagent concentrations, and instrumentation. The values presented represent a range found in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the test compound and standard antioxidants in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the test sample solution at various concentrations. A control is prepared using 1.0 mL of methanol instead of the test sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Principle: The decolorization of the ABTS•+ solution, measured as a decrease in absorbance at 734 nm, is proportional to the concentration and antioxidant activity of the test compound.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a range of concentrations of the test compound and standard antioxidants in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the test sample to 1.0 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixtures at room temperature for a set period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Principle: The change in absorbance at 593 nm is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Samples: Prepare solutions of the test compound and standards at various concentrations.
-
Reaction Mixture: Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time, typically 4 to 30 minutes.
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox.
Antioxidant Signaling Pathway and Experimental Workflow
The primary mechanism by which phenolic antioxidants exert their effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2-[(4-Methoxy-phenylamino)-methyl]-phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-[(4-Methoxy-phenylamino)-methyl]-phenol derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. By examining the available experimental data, this document aims to elucidate the key structural features influencing biological activity and to compare the performance of these derivatives with related compounds. Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways to support further research and drug discovery efforts.
Comparative Analysis of Biological Activity
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to the hydrogen-donating ability of the hydroxyl (-OH) group, which can neutralize free radicals. The position and nature of other substituents on the phenolic ring significantly influence this activity.
A study on the Schiff base analog, 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol, which shares a similar structural framework, demonstrated notable antioxidant activity with an EC50 value of 10.46 ppm in the DPPH radical scavenging assay. This indicates its potential as a potent antioxidant.
For comparison, studies on simpler 2-aminophenol derivatives reveal crucial SAR insights. The relative position of the hydroxyl and amino groups is critical; ortho- and para-aminophenols exhibit strong radical scavenging activity, while the meta-isomer is significantly less active[1]. This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radicals upon hydrogen donation[1]. The introduction of an aminomethyl group at the ortho position, as seen in the title compounds, is a key structural feature for antioxidant potential.
Further comparative evaluations of 2-alkyl-4-methyl-6-n-octylaminomethylphenols have shown that the introduction of an aminomethyl group can significantly impact antioxidant and membrane-protective properties.
Table 1: Comparative Antioxidant Activity of Phenolic Derivatives
| Compound | Assay | Activity (IC50 / EC50) | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | DPPH | 10.46 ppm | |
| p-Aminophenol | DPPH | ~6 times more active than acetaminophen | [1] |
| o-Aminophenol | DPPH | Potent activity | [1] |
| m-Aminophenol | DPPH | Significantly less active | [1] |
Anticancer Activity
The anticancer potential of phenolic compounds is often linked to their ability to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival.
The compound 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol was evaluated for its anticancer activity against T47D breast cancer cells and showed weak activity with an IC50 value of 353.038 µg/mL[[“]].
SAR studies on other (benzoylaminophenoxy)phenol derivatives have highlighted the importance of the phenoxyphenol backbone for anti-prostate cancer activity. The introduction of small substituents on the central benzene ring was found to increase activity[3]. This suggests that modifications to the phenylamino portion of the title compound could significantly enhance its anticancer potency.
Table 2: Comparative Anticancer Activity of Phenolic Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | T47D (Breast Cancer) | 353.038 µg/mL | [[“]] |
| (Benzoylaminophenoxy)phenol derivative 19a | SC-3 (Prostate Cancer) | Potent | [3] |
| (Benzoylaminophenoxy)phenol derivative 19b | LNCaP (Prostate Cancer) | Potent | [3] |
Antimicrobial Activity
The antimicrobial properties of phenolic derivatives are of significant interest. A study on 2,4-dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol and its metal complexes demonstrated notable antibacterial and antifungal activity[4]. This suggests that the imine-phenol scaffold, which is structurally related to the title compound, is a promising pharmacophore for developing new antimicrobial agents.
Furthermore, the synthesis and evaluation of various substituted imidazole derivatives have shown that the presence of electron-withdrawing groups can be crucial for antimicrobial activity[5]. This provides a rationale for designing future analogs of this compound with enhanced antimicrobial properties.
Table 3: Antimicrobial Activity of Related Phenolic Derivatives
| Compound | Organism(s) | Activity | Reference |
| 2,4-dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol | S. aureus, E. coli, A. niger | Notable antibacterial and antifungal activity | [4] |
| Substituted Imidazole Derivative 15 | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [5] |
| Substituted Imidazole Derivative 17 | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50/EC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50 or EC50) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Signaling Pathway Visualizations
Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate two key pathways often implicated in the anticancer and anti-inflammatory effects of such compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound derivatives.
Conclusion
The available data suggests that this compound derivatives are a promising class of compounds with potential antioxidant, anticancer, and antimicrobial activities. The structure-activity relationship appears to be significantly influenced by the substitution pattern on both the phenolic and phenylamino rings. To fully elucidate the SAR and optimize the therapeutic potential of this scaffold, further research is warranted. Specifically, the synthesis and systematic biological evaluation of a library of analogs with diverse substituents are necessary. Such studies would provide a more comprehensive understanding of the structural requirements for potent and selective activity, paving the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of 2-[(4-Methoxy-phenylamino)-methyl]-phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-[(4-Methoxy-phenylamino)-methyl]-phenol. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide leverages data from structurally related phenolic compounds, including Schiff bases and Mannich bases, to project a potential antimicrobial profile and to provide a framework for its experimental validation. The data presented herein is intended to serve as a reference for researchers interested in the antimicrobial properties of novel phenol derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the antimicrobial activity of compounds structurally related to this compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of a Structurally Related Schiff Base
| Microorganism | Zone of Inhibition (mm) vs. Ampicillin | MIC (µg/mL) vs. Ampicillin | Reference |
| Bacillus subtilis | Comparable | > Ampicillin | [1] |
| Pseudomonas aeruginosa | More effective | < Ampicillin (11 µg/mL) | [1][2] |
| Escherichia coli | Less effective | > Ampicillin | [2] |
| Klebsiella spp. | Less effective | > Ampicillin | [1][2] |
| Enterobacter spp. | Comparable | > Ampicillin | [1] |
Data for 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol, a Schiff base with a related structural motif.
Table 2: Antibacterial Activity of Various Phenolic Derivatives
| Compound Type | Target Microorganism | Activity Compared to Standard | Standard Antibiotic | Reference |
| Phenolic Mannich Bases | Gram-positive & Gram-negative bacteria | Potent activity observed | Not specified | [3] |
| Eugenol Derivatives | Staphylococcus epidermidis, P. aeruginosa | Increased potency with allyl derivatives | Not specified | [4] |
| Nitrothiazole Mannich Bases | Mycobacterium tuberculosis | Potent activity | Not specified | [5] |
| Piperazine Mannich Bases | Gram-positive bacteria, Candida spp. | Significant activity | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a commonly employed technique.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 10^8 CFU/mL). This culture is then diluted to the final testing concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using sterile broth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Application of Test Compound: Sterile filter paper discs of a standard diameter are impregnated with a known concentration of the test compound.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plate is then incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) in millimeters.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of a novel compound like this compound.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
This guide provides a foundational understanding of the potential antimicrobial profile of this compound based on related structures and outlines the necessary experimental procedures for its validation. Further in-vitro and in-vivo studies are essential to fully elucidate its antimicrobial spectrum and potential as a therapeutic agent.
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol and Its Analogues: Antioxidant, Cytotoxic, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-[(4-Methoxy-phenylamino)-methyl]-phenol and its analogues. The information presented herein is a synthesis of available experimental data, offering insights into their potential as therapeutic agents. This document summarizes quantitative biological data, details common experimental protocols for activity assessment, and visualizes potential signaling pathways and experimental workflows.
Comparative Biological Activity
The biological activities of this compound and its analogues are of significant interest due to their structural similarity to other bioactive phenolic and aminophenolic compounds. Their therapeutic potential is primarily attributed to their antioxidant, cytotoxic, and antimicrobial properties.
Data Summary
The following table summarizes the available quantitative data for a representative analogue of the target compound. Direct comparative data for a broad range of analogues is limited in the current literature; however, structure-activity relationship (SAR) studies on related o-aminophenol derivatives provide valuable insights.
| Compound/Analogue | Biological Activity | Assay | Result | Key SAR Insights |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff base precursor) | Antioxidant | DPPH Radical Scavenging | EC50: 10.46 ppm[1][2] | The presence of electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl rings generally enhances antioxidant activity.[3] |
| Substituted o-aminophenol derivatives | Cytotoxicity | MTT Assay | Varies (IC50 values) | The type and position of substituents on the aromatic rings significantly influence cytotoxicity against various cancer cell lines. |
| Substituted o-aminophenol derivatives | Antimicrobial | Broth Microdilution | Varies (MIC values) | The presence of specific functional groups can confer activity against Gram-positive and Gram-negative bacteria, as well as fungi. The methoxy group, in particular, has been noted for its role in the antibacterial activity of some phenolic compounds.[4] |
Note: The EC50 value corresponds to the concentration of the compound required to scavenge 50% of the DPPH radicals. IC50 represents the concentration required to inhibit 50% of cell growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compounds: Dissolve the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize the potential signaling pathways modulated by these compounds and the general workflow of the experimental protocols.
Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
Caption: Workflow for synthesis, biological evaluation, and data analysis of the target compounds.
Concluding Remarks
The available data suggests that this compound and its analogues are a promising class of compounds with notable antioxidant properties. While comprehensive quantitative data on their cytotoxic and antimicrobial activities are still emerging, preliminary studies on related structures indicate their potential in these areas as well. The anti-inflammatory effects of similar phenolic compounds are thought to be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. Further systematic studies involving a broader range of analogues are warranted to fully elucidate their structure-activity relationships and to validate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-[(4-Methoxy-phenylamino)-methyl]-phenol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 2-[(4-Methoxy-phenylamino)-methyl]-phenol, a Schiff base derivative, and contrasts it with established alternative compounds for which both in vitro and in vivo data are available. Due to the limited availability of in vivo studies on this compound, this document focuses on its documented in vitro antioxidant, anticancer, and antibacterial properties, while presenting a broader efficacy profile for comparable agents.
Executive Summary
In Vitro Efficacy Comparison
The following table summarizes the available in vitro data for this compound and compares it with well-characterized alternative compounds, Quercetin (a natural flavonoid antioxidant) and Ciprofloxacin (a broad-spectrum antibiotic).
| Compound | Assay Type | Endpoint | Result | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH Radical Scavenging | EC50 | 10.46 ppm | [1] |
| MTT Assay (T47D breast cancer cells) | IC50 | 353.038 µg/mL (weak activity) | [[“]] | |
| Quercetin | DPPH Radical Scavenging | IC50 | ~5 µg/mL (Potent activity) | [3][4] |
| MTT Assay (Various cancer cell lines) | IC50 | Varies (e.g., ~10-100 µM) | ||
| Ciprofloxacin | Minimum Inhibitory Concentration (MIC) | MIC | Varies by bacteria (e.g., 0.008-2 µg/mL) |
Note: The compound 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol is a close structural analog of the topic compound and is used here as a proxy for its potential activities.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
-
Preparation of Reagents:
-
Assay Procedure:
-
Data Analysis:
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Cancer cells (e.g., T47D) are cultured in an appropriate medium and conditions.
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[8]
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound and a vehicle control.
-
The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.[8]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathways Modulated by Phenolic Antioxidants
Phenolic compounds, including Schiff base derivatives, can exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a simplified representation of how these compounds can interfere with pathways like NF-κB and MAPK, which are crucial in the inflammatory response.[10][11]
Caption: Simplified diagram of potential anti-inflammatory signaling pathways.
General Workflow for In Vitro Efficacy Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound for its antioxidant, anticancer, and antibacterial properties.
Caption: A generalized workflow for in vitro screening of a new chemical entity.
Bridging to In Vivo Studies: A Proposed Framework
While direct in vivo data for this compound is unavailable, its in vitro profile can inform the design of future animal studies. A logical next step would be to assess its antioxidant and anti-inflammatory effects in a relevant animal model.
Hypothetical In Vivo Study Design: Murine Model of Oxidative Stress
-
Animal Model: Male C57BL/6 mice.
-
Induction of Oxidative Stress: Administration of a pro-oxidant agent such as D-galactose or carbon tetrachloride (CCl4).
-
Treatment Groups:
-
Vehicle Control
-
Oxidative Stress Control
-
Test Compound (multiple dose levels)
-
Positive Control (e.g., N-acetylcysteine or Vitamin C)
-
-
Endpoints:
-
Biochemical Markers: Measurement of serum and tissue levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).
-
Histopathology: Examination of liver and kidney tissues for signs of oxidative damage.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.
-
This framework provides a starting point for evaluating the in vivo potential of this compound and for generating data that can be directly compared with established antioxidant compounds.
Conclusion
This compound and its analogs exhibit promising in vitro antioxidant activity. However, the weak anticancer activity observed against T47D cells suggests that its potential in oncology may be limited or require further structural optimization. The lack of in vivo data represents a significant gap in our understanding of its therapeutic potential. The experimental protocols and proposed in vivo study design provided in this guide offer a clear path forward for the comprehensive evaluation of this and similar compounds, enabling a more robust comparison with existing therapeutic alternatives. Future research should prioritize well-designed in vivo studies to validate the in vitro findings and establish a more complete efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking 2-[(4-Methoxy-phenylamino)-methyl]-phenol Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential inhibitory activities of 2-[(4-Methoxy-phenylamino)-methyl]-phenol against established inhibitors in the fields of tyrosinase inhibition and antioxidant activity. While direct inhibitory data for this specific compound is not extensively available in current literature, its structural similarity to known active molecules, such as its Schiff base precursor with demonstrated antioxidant properties, suggests its potential as a bioactive agent. This document summarizes relevant quantitative data, outlines detailed experimental protocols for comparative analysis, and visualizes key experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for known tyrosinase inhibitors and standard antioxidants. This data serves as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparison of Tyrosinase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source(s) |
| Kojic Acid | Mushroom Tyrosinase | 12.1 - 37.86 | Competitive/Mixed | [1][2][3] |
| α-Arbutin | Mouse Melanoma Tyrosinase | 480 | Mixed | [4] |
| β-Arbutin | Mushroom Tyrosinase | 900 (Monophenolase), 700 (Diphenolase) | Competitive | [5] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff base precursor) | Not Reported | Not Reported | Not Reported | - |
Table 2: Comparison of Antioxidant Activity (DPPH Assay)
| Compound | Assay | IC50 / EC50 | Source(s) |
| Ascorbic Acid | DPPH Radical Scavenging | ~6.1 µg/mL | [6] |
| Trolox | DPPH Radical Scavenging | ~3.77 µg/mL | [7] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff base precursor) | DPPH Radical Scavenging | 10.46 ppm | [8] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test Compound (this compound)
-
Known Inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test Compound (this compound)
-
Standard Antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compound and the standard antioxidant in methanol at various concentrations.
-
In a 96-well plate, add 100 µL of the test compound or standard solution to the sample wells. Add 100 µL of methanol to the control wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway relevant to tyrosinase inhibition and the general workflow for screening potential inhibitors.
Caption: Simplified pathway of melanin synthesis and the inhibitory action of a test compound on the enzyme tyrosinase.
Caption: General experimental workflow for screening potential enzyme inhibitors, from compound preparation to hit identification.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol, a valuable secondary amine with potential applications in medicinal chemistry. The methods compared are a traditional two-step reductive amination and a more modern one-pot, three-component synthesis.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes for this compound.
| Feature | Method 1: Two-Step Reductive Amination | Method 2: One-Pot, Three-Component Synthesis |
| Reaction Steps | 2 (Schiff base formation, followed by reduction) | 1 |
| Starting Materials | Salicylaldehyde, p-Anisidine | Salicylaldehyde, p-Anisidine, Phenol (as a reactant and solvent in some cases) |
| Key Reagents | Sodium borohydride (NaBH₄) | Acid or base catalyst (e.g., methane sulfonic acid) |
| Solvent | Methanol, Ethanol, or THF | Often solvent-free (grindstone chemistry) or in a green solvent |
| Reaction Temperature | Room temperature to reflux | Ambient temperature |
| Reaction Time | Several hours to overnight | Minutes to a few hours |
| Overall Yield | High (estimated >80%) | Excellent (often >90%)[1] |
| Work-up & Purification | Requires isolation of the intermediate; two separate work-ups. | Single work-up; often the product precipitates and can be isolated by filtration. |
| Advantages | Reliable, well-established, high yields.[2][3] | Time and energy-efficient, environmentally friendly, high atom economy.[1] |
| Disadvantages | Longer overall reaction time, requires isolation of intermediate. | May require optimization for specific substrates. |
Experimental Protocols
Method 1: Two-Step Reductive Amination
This method involves the initial formation of a Schiff base intermediate, which is then reduced to the target secondary amine.
Step 1: Synthesis of the Schiff Base Intermediate (2-((4-methoxyphenylimino)methyl)phenol)
-
In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in methanol.
-
Add p-anisidine (1 equivalent) to the solution.
-
Stir the mixture at room temperature. The formation of the Schiff base is often rapid and may result in the precipitation of a solid.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the Schiff base can be isolated by filtration and washed with cold methanol. A yield of up to 95% can be expected for similar Schiff base formations.[4]
Step 2: Reduction of the Schiff Base to this compound
-
Suspend the isolated Schiff base (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 to 2 equivalents) portion-wise to the stirred suspension. The reaction is typically vigorous.[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the Schiff base is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization. Yields for such reductions are typically in the range of 85-93%.[2]
Method 2: One-Pot, Three-Component Synthesis
This streamlined approach combines all reactants in a single step, often under solvent-free conditions.[1]
-
In a mortar and pestle, combine salicylaldehyde (1 equivalent), p-anisidine (1 equivalent), and a catalytic amount of an acid catalyst such as methane sulfonic acid.
-
Grind the mixture at ambient temperature. The reaction is often exothermic.[1]
-
Continue grinding for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, the solid product can be directly collected.
-
Alternatively, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography. This method is reported to give excellent yields, often exceeding 90%.[1]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
The Promise of a Phenolic Scaffold: A Comparative Docking Analysis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 2-[(4-Methoxy-phenylamino)-methyl]-phenol through molecular docking studies. While direct experimental data for this specific compound is emerging, we can infer its potential by examining docking studies of structurally similar phenolic compounds against various protein targets implicated in disease.
The compound this compound belongs to a class of organic molecules known for their diverse biological activities. Its structure, featuring a phenol group, a methoxy-phenylamino moiety, and a methyl bridge, suggests its potential to interact with a range of biological macromolecules.[1] This guide will explore its plausible protein targets based on documented interactions of similar phenolic and Schiff base compounds, presenting a valuable starting point for further in-silico and in-vitro investigations.
Comparative Docking Performance of Phenolic Analogs
To predict the potential efficacy of this compound, we have compiled docking data from studies on analogous compounds against several key protein targets. This table summarizes the binding affinities, a key indicator of the strength of interaction between a ligand and a protein. A more negative binding energy generally suggests a more favorable interaction.
| Target Protein | Ligand Class | Representative Ligand(s) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area | Reference |
| SARS-CoV-2 nsp13 Helicase | Phenolic Compounds | Ligand L2 (a recently synthesized phenolic compound) | -6.7 (Chain A), -6.4 (Chain B) | PRO406, LEU412 (hydrophobic) | Antiviral | [2] |
| Human Pancreatic α-Amylase | Phenolic Compounds | Various phenolic compounds from Moringa oleifera | Generally favorable, with high binding affinity | Not specified | Antidiabetic | [3] |
| Tyrosinase | Ortho-substituted Phenols | Ferulic acid, Guaiacol, Eugenol | Kd values in mM range, indicating potential substrate or inhibitory interactions | Active site copper ions | Anti-melanogenesis, Cosmetics | [4] |
| α-Glucosidase | Phenolic Compounds | Quercetin, Rutin | Not specified in terms of kcal/mol, but shown to insert into the hydrophobic cavity | Not specified | Antidiabetic | [5] |
| STAT3 | Phenolic Analogue | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Not specified, but shown to inhibit STAT3 activation | Not specified | Anti-inflammatory, Anti-arthritic | [6] |
Note: The binding affinities and interacting residues are for the representative ligands and not directly for this compound. This data serves as a predictive comparison to guide future studies.
Experimental Protocols: A Guide to Molecular Docking
The following provides a generalized yet detailed methodology for conducting molecular docking studies with phenolic compounds like this compound, based on established protocols.[2][3]
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound can be built using software like Avogadro or retrieved from chemical databases such as PubChem. Energy minimization of the ligand is a crucial step, often performed using force fields like MMFF94 or UFF. The final structure is typically saved in a PDBQT format for use with docking software.
-
Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is also saved in the PDBQT format.
Grid Box Generation
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact. For instance, a grid box size of 80 × 88 × 54 Å with 1 Å spacing has been used in studies with SARS-CoV-2 proteins.[2] For enzymes like α-amylase, the grid box can be centered at specific coordinates within the active site.[3]
Molecular Docking Simulation
Software such as AutoDock Vina is commonly used to perform the docking calculations.[3][7] The program explores various conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The conformation with the lowest binding energy is typically considered the most stable and likely binding mode.
Analysis of Docking Results
The output of the docking simulation provides the binding affinity (in kcal/mol) and the coordinates of the ligand in its predicted binding pose. Visualization software, such as Biovia Discovery Studio or PyMOL, is used to analyze the interactions between the ligand and the protein's amino acid residues.[2][3] These interactions can include hydrogen bonds, hydrophobic interactions, and π-alkyl interactions, which are crucial for the stability of the ligand-protein complex.
Visualizing Molecular Interactions and Processes
To better understand the context and workflow of these docking studies, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing potential inhibition of STAT3 by the compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-[(4-Methoxy-phenylamino)-methyl]-phenol: A Step-by-Step Guide
For Immediate Reference: Treat 2-[(4-Methoxy-phenylamino)-methyl]-phenol as a hazardous waste substance. Do not dispose of it down the drain or in regular trash. This compound is classified within the categories of phenols and aromatic amines, both of which are recognized for their potential environmental and health hazards. Proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear neoprene or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
All handling of this compound and its waste products should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and transfer.
Step 1: Waste Segregation
It is imperative to segregate waste containing this compound from other laboratory waste streams.[2] This prevents potentially hazardous chemical reactions and ensures that the waste is handled by the appropriate disposal stream.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and absorbent paper. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, shatter-proof container.[3] Do not mix this waste with other solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Container Selection: Use containers that are chemically compatible with phenols and amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have a secure, tight-fitting lid to prevent leaks and the release of vapors.[2][4]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the physical state (solid or liquid)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or lab group
-
Step 3: Temporary Storage
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[5] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.
Step 4: Scheduling a Waste Pickup
Do not allow hazardous waste to accumulate in the laboratory. Once a waste container is approximately 90% full, or on a regular schedule as determined by your institution, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[6]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Contain: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Figure 1. Workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Phenol | Aniline | Relevance to Disposal |
| LD50 (Oral, Rat) | 317 mg/kg | 250 mg/kg | High toxicity necessitates containment to prevent ingestion. |
| Aquatic Toxicity | Toxic to aquatic life | Very toxic to aquatic life | Prohibits disposal down the drain to prevent environmental contamination.[7] |
| Flash Point | 79 °C (174 °F)[8] | 70 °C (158 °F) | Combustibility requires storage away from ignition sources. |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. In the absence of a specific SDS for this compound, treat it with the precautions required for both phenolic and aromatic amine compounds.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. hmdb.ca [hmdb.ca]
Essential Safety and Logistical Information for Handling 2-[(4-Methoxy-phenylamino)-methyl]-phenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-[(4-Methoxy-phenylamino)-methyl]-phenol.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must be worn whenever there is a potential for splashes or handling of the solid material. |
| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For direct or prolonged contact, use neoprene or butyl rubber gloves over nitrile gloves. | Phenolic compounds can penetrate standard nitrile gloves. Change gloves frequently and immediately if contaminated.[1][2][3] |
| Body Protection | A fully buttoned lab coat is mandatory. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.[1][2] | Long pants and closed-toe shoes are required in the laboratory at all times.[1][2] |
| Respiratory Protection | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[1][4] | If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes.[5] If available, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Operational Plan: Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, weigh paper, and other disposable materials.
-
Liquid Waste: Collect in a sealed, properly labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
-
Keep containers tightly closed.
-
Store below eye level.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
